molecular formula C6H4N2S B153573 Thieno[2,3-d]pyrimidine CAS No. 272-24-2

Thieno[2,3-d]pyrimidine

Número de catálogo: B153573
Número CAS: 272-24-2
Peso molecular: 136.18 g/mol
Clave InChI: DDWBRNXDKNIQDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Thieno[2,3-d]pyrimidine is recognized in medicinal chemistry as a privileged and versatile scaffold with demonstrated myriad pharmacological activities . Its structural similarity to purine bases allows it to interact with a wide range of biological targets, making it a highly valuable core structure for developing novel therapeutic agents . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Key Research Applications This scaffold shows significant promise in oncology research, where derivatives have been designed as potent, target-selective inhibitors for various kinases, including VEGFR-2 , EGFR/HER2 , and PI3K , which are critical pathways in angiogenesis and cancer cell proliferation. Several lead compounds based on this structure are undergoing clinical investigation for cancer treatment . Beyond oncology, it serves as a core structure for developing agents against multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with studies indicating low cytotoxicity against mammalian cells . Additional research explores its potential in antiviral , anti-inflammatory , and neuroprotective applications , as well as in treating blinding eye diseases by inhibiting atypical Protein Kinase C (aPKC) to control vascular permeability . Mechanism of Action & Research Value The primary research value of this compound derivatives lies in their ability to act as potent ATP-competitive inhibitors for various protein kinases . Their mechanism often involves binding to the kinase's active site, thereby blocking signaling pathways that drive processes like cell survival, growth, and permeability . Furthermore, certain derivatives have been shown to induce programmed cell death, such as apoptosis and necroptosis, in cancer cells, providing a strategy to overcome common resistance mechanisms . Synthetic Utility The scaffold is accessible through numerous well-established synthetic routes, such as the Gewald reaction, allowing for efficient and flexible derivatization to explore structure-activity relationships (SAR) and optimize properties for specific research objectives . This synthetic versatility makes this compound an excellent starting point for generating novel chemical entities in drug discovery and development programs.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWBRNXDKNIQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481268
Record name Thieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-24-2
Record name Thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Thieno[2,3-d]pyrimidine Core for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine core, a fundamental component of nucleic acids, renders it a versatile framework for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key biological activities with a focus on anticancer properties, and detailed experimental protocols for its preparation and evaluation.

Chemical Synthesis

The construction of the this compound core predominantly relies on the initial synthesis of a substituted 2-aminothiophene ring, which is then cyclized to form the fused pyrimidine ring. The Gewald reaction is a cornerstone in the synthesis of the requisite 2-aminothiophene intermediates.

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst. This reaction provides a straightforward and efficient route to highly functionalized 2-aminothiophenes.

This protocol details the synthesis of a common 2-aminothiophene intermediate.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware with reflux condenser

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (10-15 mL).

  • Add triethylamine (1.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the resulting solid by vacuum filtration and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]

Cyclization to the this compound Core

The synthesized 2-aminothiophene-3-carbonitrile serves as a versatile precursor for the construction of the this compound ring system. Several methods can be employed for the cyclization, with the Dimroth rearrangement being a prominent example.

This protocol describes the formation of the this compound ring from a 2-aminothiophene intermediate.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aniline (or other primary amine)

  • Acetic acid

  • Ethanol

Procedure:

  • Amidine Formation: React the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with DMF-DMA. This reaction is often carried out under microwave irradiation (e.g., 200 W for 20 minutes) or conventional heating (70°C) to yield N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide.[2]

  • Cyclization: The resulting formimidamide is then reacted with a primary amine (e.g., aniline) in a suitable solvent like ethanol with a catalytic amount of acid (e.g., acetic acid). The mixture is heated to reflux. This acid-catalyzed condensation and subsequent intramolecular cyclization (Dimroth rearrangement) affords the corresponding 4-substituted-amino-thieno[2,3-d]pyrimidine.[2]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Their efficacy as anticancer agents often stems from their ability to inhibit various protein kinases that are crucial for tumor growth and survival.

Anticancer Activity: Kinase Inhibition

Many this compound-based compounds have been developed as potent inhibitors of several key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. This compound derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. Thieno[2,3-d]pyrimidines can inhibit PI3K, leading to the suppression of this critical pro-survival pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth

Caption: The inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 1 HCT-1162.80 ± 0.16[4]
HepG24.10 ± 0.45[4]
Compound 2 MCF-77.301 ± 4.5[5]
HepG25.3 ± 1.6[5]
Compound 3 MDA-MB-23127.6[2]
Compound 4 MCF-722.12[6]
Compound 5 MCF-719.4 ± 0.22[7]
Compound 6 A54917.79[8]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 7 VEGFR-20.23 ± 0.03[4]
Compound 8 FLT332.435 ± 5.5[5]
Compound 9 EGFR (wild-type)0.037 ± 0.002[8]
Compound 10 VEGFR-20.021[9]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are employed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (this compound) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Fluorescence, Luminescence, Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Procedure Outline:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate, ATP, and the this compound inhibitor at various concentrations.

  • Kinase Reaction: In a multi-well plate, the kinase is typically pre-incubated with the inhibitor for a short period. The reaction is then initiated by the addition of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at room temperature or 30°C for a defined period to allow for the phosphorylation of the substrate.

  • Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. Various detection methods can be used, including radiometric assays (measuring the incorporation of radioactive ³²P), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[14]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.

This guide provides a foundational understanding of the this compound core for its application in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers initiating or advancing their work in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Core Properties of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural similarity to the purine nucleobases, rendering it a bioisostere capable of interacting with a multitude of biological targets.[1][2][3] This guide provides a comprehensive overview of the fundamental properties of this compound compounds, including their synthesis, chemical reactivity, and a detailed examination of their biological activities, with a focus on their anticancer potential. Experimental protocols for key synthetic methodologies are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of their mechanism of action and evaluation processes.

Core Chemical and Physical Properties

The this compound core consists of a thiophene ring fused to a pyrimidine ring. This arrangement confers a unique set of physicochemical properties that are advantageous for drug design. The presence of nitrogen and sulfur atoms allows for a range of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. The aromatic nature of the fused ring system contributes to its stability.

Derivatization of the this compound core at various positions allows for the fine-tuning of its properties, such as solubility, lipophilicity, and metabolic stability, to optimize pharmacokinetic and pharmacodynamic profiles.

Synthesis of the this compound Scaffold

The construction of the this compound ring system is most commonly achieved by first synthesizing a substituted 2-aminothiophene, followed by annulation of the pyrimidine ring.[4]

Synthesis of 2-Aminothiophene Intermediates via the Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that provides an efficient route to highly functionalized 2-aminothiophenes.[1][5]

  • Materials: A ketone or aldehyde, an activated nitrile (e.g., malononitrile), elemental sulfur, a suitable solvent (e.g., ethanol), and a basic catalyst (e.g., triethylamine).[1][5]

  • Procedure:

    • In a round-bottom flask, combine the ketone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[5]

    • Add triethylamine (1.0 mmol) to the suspension.[5]

    • Heat the mixture to reflux with stirring for 1-2 hours.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.[5]

    • Collect the solid product by vacuum filtration and wash with cold ethanol.[5]

    • The crude product can be purified by recrystallization from ethanol.[5]

Cyclization to the this compound Ring

The 2-aminothiophene intermediate can be cyclized to form the pyrimidine ring through various methods, including reaction with formamide or via a Dimroth rearrangement.

  • Materials: 2-aminothiophene-3-carbonitrile intermediate and formamide.

  • Procedure:

    • Place the 2-aminothiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[5]

    • Add an excess of formamide (20 mL).[5]

    • Heat the mixture to reflux for 1.5-2 hours.[5]

    • Cool the reaction to room temperature overnight to allow for precipitation.[5]

    • Collect the solid by filtration, wash with water, and dry.[5]

    • Recrystallize the product from ethanol to obtain the pure this compound.[5]

The Dimroth rearrangement offers an alternative route to a diverse range of N-substituted thieno[2,3-d]pyrimidines.[1][6] This reaction involves the initial formation of an N,N-dimethylmethanimidamide intermediate by reacting the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with an amine.[1][5] Microwave-assisted synthesis can significantly reduce reaction times and improve yields for this rearrangement.[1]

Quantitative Data

The following tables summarize key physical and biological data for a selection of this compound derivatives.

Table 1: Physical Properties of Selected this compound Derivatives
Compound IDR GroupMelting Point (°C)Yield (%)Reference
aPhenyl157.0-158.050[5]
c3-Methylphenyl172.0-173.079[5]
d4-Methylphenyl174.2-175.562[5]
f3-Methoxyphenyl130.0-131.283[5]
g4-Methoxyphenyl170.0-171.359[5]
h2-Fluorophenyl219.8-221.473[5]
l3-Chlorophenyl168.5-169.780% (microwave)[1]
Table 2: Anticancer Activity of this compound Derivatives (IC50 values in µM)
Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
lMDA-MB-231 (Breast)27.6Paclitaxel29.3[1]
17fHCT-116 (Colon)2.80 ± 0.16Sorafenib-[4]
17fHepG2 (Liver)4.10 ± 0.45Sorafenib-[4]
10bMCF-7 (Breast)19.4 ± 0.22Doxorubicin40.0 ± 3.9[2]
10eMCF-7 (Breast)14.5 ± 0.30Doxorubicin40.0 ± 3.9[2]
10eHCT-116 (Colon)57.01Doxorubicin-[2]
10ePC-3 (Prostate)25.23Doxorubicin-[2]
14MCF-7 (Breast)22.12Doxorubicin30.40[7]
13MCF-7 (Breast)22.52Doxorubicin30.40[7]
9MCF-7 (Breast)27.83Doxorubicin30.40[7]
12MCF-7 (Breast)29.22Doxorubicin30.40[7]
Table 3: Kinase Inhibitory Activity of this compound Derivatives (IC50 values in µM)
Compound IDKinase TargetIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
17fVEGFR-20.23 ± 0.03Sorafenib0.23 ± 0.04[4]
18VEGFR-20.084Sorafenib-[8]

Biological Activities and Signaling Pathways

This compound derivatives exhibit a broad spectrum of biological activities, with anticancer effects being the most extensively studied.[3][9] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases.

Anticancer Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[4][10][11] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[4][10][12] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing angiogenesis.

VEGFR2_Signaling_Pathway cluster_receptor cluster_pathways cluster_outcome VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[13] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13] this compound derivatives have been developed as inhibitors of FLT3, showing promise for the treatment of AML.[13]

FLT3_Signaling_Pathway cluster_receptor cluster_pathways cluster_outcome FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 Binds STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->FLT3 Inhibits Proliferation Cell Proliferation and Survival STAT5->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

FLT3 Signaling Pathway Inhibition
Other Biological Activities

In addition to their anticancer properties, this compound derivatives have been reported to possess anti-inflammatory, antimicrobial, antiviral, and CNS protective activities.[3][9] This broad range of activities underscores the versatility of this scaffold in drug discovery.

Experimental Workflows

The discovery and development of this compound-based therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity Kinase Kinase Inhibition Assays (e.g., VEGFR-2, FLT3) Screening->Kinase SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Kinase->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical

Drug Discovery Workflow

Conclusion

This compound compounds represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis, coupled with the potential for diverse functionalization, allows for the creation of extensive compound libraries for biological screening. The well-documented anticancer activity, particularly through the inhibition of key kinases such as VEGFR-2 and FLT3, highlights their potential in oncology drug discovery. Further exploration of this scaffold is warranted to unlock its full therapeutic potential against a range of diseases.

References

The Ascendancy of Thieno[2,3-d]pyrimidines: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic strategies, biological significance, and therapeutic potential of thieno[2,3-d]pyrimidine derivatives for researchers, scientists, and drug development professionals.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities that have captured the attention of researchers worldwide.[1] Structurally analogous to purines found in DNA and RNA, and considered bioisosteres of quinazolines, these fused heterocyclic systems exhibit significant potential in the development of novel therapeutics.[1][2][3] Their diverse pharmacological profiles include anticancer, anti-inflammatory, antimicrobial, and CNS protective effects, making them a fertile ground for drug discovery.[1][3] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound derivatives, with a focus on key synthetic methodologies, experimental protocols, and their impact on significant signaling pathways.

Core Synthetic Strategies: Building the this compound Scaffold

The construction of the this compound core predominantly follows two strategic pathways: the initial assembly of the thiophene ring followed by pyrimidine annulation, or the synthesis commencing from a pre-existing pyrimidine ring.[2] The former approach is more prevalent in the literature, with the Gewald reaction being a cornerstone for the synthesis of the key 2-aminothiophene intermediate.[2][4]

A pivotal and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald multicomponent reaction.[4] This one-pot synthesis involves the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[4] The resulting 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate is a crucial precursor for the subsequent cyclization to form the this compound system.[4][5]

General Synthetic Workflow

Synthetic Workflow Start Starting Materials (Ketone/Aldehyde, Activated Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Cyclization Cyclization Intermediate->Cyclization Product This compound Derivative Cyclization->Product Modification Further Functionalization Product->Modification Final_Product Target Compounds Modification->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound derivatives. The following protocols are illustrative of common procedures found in the literature.

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction

This protocol outlines the synthesis of a key 2-aminothiophene intermediate using the Gewald reaction.[4]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[4]

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.[4]

  • Heat the reaction mixture to reflux with constant stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the crude product with cold ethanol and dry to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Cyclization to 4-Hydrazino-5,6,7,8-tetrahydrobenzo[1][6]this compound

This protocol describes the cyclization of the 2-aminothiophene intermediate and subsequent conversion to a hydrazino derivative, a versatile intermediate for further modifications.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one: Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask and add an excess of formamide (20 mL).[4] Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[4] After the reflux period, allow the reaction mixture to cool to room temperature overnight to precipitate the product.[4]

  • Chlorination: A mixture of the thieno[2,3-d]pyrimidin-4-one derivative and POCl₃ is heated under reflux for 4–12 hours.[6] The mixture is then carefully poured onto ice/water, neutralized with ammonia solution, and extracted with ethyl acetate to yield the 4-chloro derivative.[6]

  • Hydrazinolysis: The 4-chloro derivative is refluxed with hydrazine hydrate in ethanol to produce the 4-hydrazino derivative.[7]

Biological Activities and Signaling Pathways

This compound derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several this compound derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8]

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno_pyrimidine This compound Derivative Thieno_pyrimidine->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Modulation of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. This compound derivatives have been developed as inhibitors of PI3K, thereby blocking downstream signaling.[6]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected this compound derivatives against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives against Breast Cancer Cell Line (MDA-MB-231)

CompoundSubstituent (Ar)IC₅₀ (µM)
l m-ClPh27.6[9]
PTX (Paclitaxel) -Reference[9]
a Ph>50
c 3-MeC₆H₄29.3[9]
g 4-MeOC₆H₄35.2

Data extracted from Guo et al.[9]

Table 2: VEGFR-2 Inhibitory Activity and Cytotoxicity of this compound Derivatives

CompoundVEGFR-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)
17f 0.23 ± 0.03[8]2.80 ± 0.16[8]4.10 ± 0.45[8]
Sorafenib 0.23 ± 0.04[8]ReferenceReference

Data extracted from Eissa et al.[8]

Table 3: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

Compound No.HT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)
5 10.23 ± 0.812.43 ± 1.115.60 ± 1.3
8 15.30 ± 1.210.80 ± 0.912.40 ± 1.1
Doxorubicin 11.40 ± 0.913.20 ± 1.214.80 ± 1.3

Data extracted from Abdelgawad et al.[7]

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The synthetic accessibility, coupled with the diverse and potent biological activities, ensures its continued exploration in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors of specific molecular targets, the exploration of novel biological activities, and the optimization of pharmacokinetic properties to advance these promising compounds into clinical development. The use of modern synthetic techniques, such as microwave-assisted synthesis, can further accelerate the discovery process by reducing reaction times and improving yields.[2] As our understanding of the complex signaling networks that drive diseases deepens, the rational design of this compound derivatives will undoubtedly lead to the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of Thieno[2,3-d]pyrimidines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry due to its structural analogy to purines and its association with a wide array of biological activities. This guide provides a detailed overview of the primary synthetic pathways for constructing this privileged heterocyclic system, with a focus on methodologies accessible to those new to the field. Experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

The synthesis of thieno[2,3-d]pyrimidines can be broadly categorized into two main strategies: the initial construction of the thiophene ring followed by the annulation of the pyrimidine ring, or the synthesis beginning with a pre-formed pyrimidine ring onto which the thiophene ring is fused. The former approach, particularly routes commencing with the Gewald reaction, is the most prevalent and versatile for generating a wide range of derivatives.

Primary Synthetic Pathway: From 2-Aminothiophenes

The most common and beginner-friendly approach to synthesizing the this compound core involves a two-stage process: the synthesis of a substituted 2-aminothiophene intermediate, followed by the cyclization to form the fused pyrimidine ring.

Stage 1: Synthesis of the 2-Aminothiophene Intermediate via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2][3]

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Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [1]

  • Reaction Setup: In a suitable reaction vessel, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Slowly add a catalytic amount of an organic base, such as morpholine or triethylamine, to the mixture with stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product. Collect the precipitated solid by vacuum filtration and wash with cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Stage 2: Cyclization to the this compound Core

Once the 2-aminothiophene intermediate is synthesized, the pyrimidine ring can be annulated through various cyclization reactions. The choice of cyclizing agent determines the substitution pattern on the pyrimidine ring.

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1. Reaction with Urea to form this compound-2,4-diols

This method provides a direct route to 2,4-dihydroxy-substituted thieno[2,3-d]pyrimidines.

  • Experimental Protocol: A mixture of methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) is heated at 200°C for 2 hours.[4] The resulting solid mass is dissolved in warm 1 N sodium hydroxide and then acidified with 2 N hydrochloric acid. The precipitated product is collected by filtration and can be recrystallized from water.[4]

2. Reaction with Acyl Chlorides to form 2-Substituted-thieno[2,3-d]pyrimidin-4-ones

The use of acyl chlorides as cyclizing agents allows for the introduction of various substituents at the 2-position of the pyrimidine ring.[5][6]

  • Experimental Protocol: The 2-aminothiophene-3-carbonitrile intermediate is reacted with an appropriate acyl chloride in a solvent like 1,4-dioxane. The reaction is typically carried out under reflux in the presence of concentrated HCl in ethanol.[5]

3. Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) followed by Dimroth Rearrangement

This two-step sequence is a versatile method for preparing 4-amino-substituted thieno[2,3-d]pyrimidines.[5][7]

  • Step A (Amination): The 2-aminothiophene intermediate is reacted with DMF-DMA, often under microwave irradiation, to form an N,N-dimethylformimidamide intermediate.[5][7] This reaction can achieve high yields (e.g., 95%) in a short reaction time (e.g., 20 minutes at 70°C and 200 W).[7]

  • Step B (Dimroth Rearrangement): The intermediate is then condensed with various anilines, which can also be facilitated by microwave synthesis, to yield the final 4-anilino-thieno[2,3-d]pyrimidine derivatives.[5]

Alternative Synthetic Pathway: From a Pyrimidine Precursor

While less common for generating diverse libraries, it is also possible to synthesize thieno[2,3-d]pyrimidines by constructing the thiophene ring onto a pre-existing pyrimidine scaffold.[5][7] This approach is useful for specific target molecules where the pyrimidine core is readily available.

  • General Procedure: This route often involves the reaction of a suitably functionalized pyrimidine, such as a 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde, with a reagent that provides the remaining atoms for the thiophene ring, for instance, ethyl-2-mercaptoacetate under alkaline conditions.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key synthetic steps described above. It is important to note that yields can vary significantly based on the specific substrates, reagents, and reaction conditions employed.

Reaction StageStarting MaterialsKey Reagents/CatalystConditionsYield (%)Reference
Gewald Reaction Cyclohexanone, Malononitrile, SulfurMorpholine or TriethylamineRT to 50°C, 1-2 h~75%[1][7]
Cyclization with Urea Methyl 2-aminothiophene-3-carboxylateUrea200°C, 2 h65%[4]
Amination with DMF-DMA 2-Aminothiophene intermediateDMF-DMAMicrowave, 70°C, 200W, 20 min95%[5][7]
Dimroth Rearrangement N,N-dimethylformimidamide intermediateVarious AnilinesMicrowave47-83%[7]

Conclusion

The synthesis of the this compound core is readily achievable through well-established synthetic routes. For researchers new to this area, the pathway commencing with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization, offers a versatile and reliable approach. The choice of cyclizing agent in the second stage allows for the introduction of diverse functionalities, which is crucial for structure-activity relationship studies in drug discovery. The methodologies presented in this guide provide a solid foundation for the synthesis and exploration of this important heterocyclic scaffold.

References

Understanding the structure-activity relationship (SAR) of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The this compound scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and significant therapeutic potential. Structurally analogous to purine, a fundamental component of DNA and RNA, this fused heterocyclic system has proven to be a highly effective bioisostere, leading to the development of potent modulators of various biological targets.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their role as kinase inhibitors in oncology.

The this compound Scaffold: A Foundation for Diverse Biological Activity

The core structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The thiophene ring fused to the pyrimidine moiety creates a unique electronic and steric environment that facilitates interactions with a wide array of enzymatic targets.[2][5] The most common points of substitution and their influence on biological activity are detailed throughout this guide.

digraph "Thieno_Scaffold" {
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  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

Thieno [label=< S R1 R2 NN R4 R3

]; }

Caption: A generalized workflow for the synthesis of this compound derivatives.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro enzymatic assays.

  • Assay Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Methodology: The kinase, substrate, ATP, and the test compound are incubated together. The extent of phosphorylation is then quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from dose-response curves.

Cell-Based Assays

To assess the cellular effects of the compounds, a variety of cell-based assays are employed.

  • Cell Viability (MTT) Assay: This assay is commonly used to determine the anti-proliferative effects of compounds on cancer cell lines.[6]

    • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach.

    • Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • MTT Reagent Addition: The MTT reagent is added, which is converted by metabolically active cells into a colored formazan product.

    • Measurement: The absorbance of the formazan product is measured, which is proportional to the number of viable cells. The IC50 value is then determined.[6]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry is frequently used to investigate the mechanism of cell death induced by the compounds, determining if they cause apoptosis (programmed cell death) and at which phase of the cell cycle they exert their effects.[7][8]

Signaling Pathway Modulation

This compound-based kinase inhibitors exert their therapeutic effects by modulating key cellular signaling pathways that are often dysregulated in cancer.

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EGFR -> Ras -> Raf -> MEK -> ERK -> Proliferation; Inhibitor -> EGFR [arrowhead=tee]; }

References

Initial Screening of Thieno[2,3-d]pyrimidine Derivatives for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold, a heterocyclic ring system isosteric to purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor progression and angiogenesis.[2] This technical guide provides a comprehensive overview of the initial screening of novel this compound derivatives for anticancer activity, detailing experimental protocols, summarizing key quantitative data, and visualizing critical workflows and signaling pathways.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 5 MCF-7 (Breast)7.301 ± 4.5Doxorubicin-[1]
HepG-2 (Liver)5.3 ± 1.6Doxorubicin-[1]
Compound 8 MCF-7 (Breast)4.132 ± 0.5Doxorubicin-[1]
HepG-2 (Liver)3.3 ± 0.90Doxorubicin-[1]
Compound 17f HCT-116 (Colon)2.80 ± 0.16Sorafenib0.23 ± 0.04[3]
HepG2 (Liver)4.10 ± 0.45Sorafenib0.23 ± 0.04[3]
Compound 14 MCF7 (Breast)22.12Doxorubicin30.40[4]
Compound 13 MCF7 (Breast)22.52Doxorubicin30.40[4]
Compound 9 MCF7 (Breast)27.83Doxorubicin30.40[4]
Compound 12 MCF7 (Breast)29.22Doxorubicin30.40[4]
Compound 4x HL-60 (Leukemia)10.2 ± 0.20Doxorubicin1.08 ± 0.12[5]
Compound l MDA-MB-231 (Breast)27.6Paclitaxel (PTX)29.3[6]
Compound 10b MCF-7 (Breast)19.4 ± 0.22Doxorubicin40.0 ± 3.9[7][8]
Compound 10e MCF-7 (Breast)14.5 ± 0.30Doxorubicin40.0 ± 3.9[7][8]
KD-8 Panc1 (Pancreatic)~2.1 (average)--[9]
SW1990 (Pancreatic)~2.1 (average)--[9]
CT26 (Colon)~2.1 (average)--[9]

Experimental Protocols

Detailed and standardized experimental procedures are fundamental for the reliable preliminary screening of novel chemical entities. The following protocols are based on methodologies reported for the evaluation of this compound derivatives.[5][10]

General Synthesis of this compound Derivatives

The synthesis of the this compound core often begins with a substituted 2-aminothiophene-3-carboxylate. A generalized synthetic workflow is depicted in the diagram below. Specific reaction conditions and reagents will vary depending on the desired substitutions on the pyrimidine ring.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a standard for the initial in vitro screening of potential anticancer compounds.[10][11]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.[5]

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.[5] These are then serially diluted to various concentrations and added to the wells containing the cells. The cells are incubated with the compounds for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis cluster_screening Biological Screening 2-Aminothiophene-3-carboxylate 2-Aminothiophene-3-carboxylate Intermediate_Formation Intermediate Formation (e.g., with formamide, isothiocyanate) 2-Aminothiophene-3-carboxylate->Intermediate_Formation Cyclization Cyclization Intermediate_Formation->Cyclization Thieno[2,3-d]pyrimidine_Core This compound Core Cyclization->Thieno[2,3-d]pyrimidine_Core Further_Derivatization Further Derivatization (Substitution at various positions) Thieno[2,3-d]pyrimidine_Core->Further_Derivatization Final_Derivatives Final this compound Derivatives Further_Derivatization->Final_Derivatives Cell_Culture Cancer Cell Line Culture Final_Derivatives->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Kinase Inhibition Assays) IC50_Determination->Mechanism_of_Action_Studies Lead_Compound_Identification Lead Compound Identification Mechanism_of_Action_Studies->Lead_Compound_Identification

Caption: General workflow from synthesis to biological screening.

G Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add this compound Derivatives (Varying Concentrations) Incubation_24h->Compound_Addition Incubation_72h Incubate for 72h Compound_Addition->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 2-4h (Formazan Crystal Formation) MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT assay.

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways that are often deregulated in cancer.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Thienopyrimidine This compound Derivative Thienopyrimidine->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream_Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

G cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF EGF->EGFR Binds Thienopyrimidine This compound Derivative Thienopyrimidine->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway.

The potent and diverse anticancer activities of this compound derivatives make them a highly attractive scaffold for the development of novel cancer therapeutics. The initial screening process, involving synthesis, in vitro cytotoxicity assays, and preliminary mechanism of action studies, is a critical step in identifying promising lead compounds for further optimization and preclinical development.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] Structurally analogous to the purine nucleobases found in DNA and RNA, this scaffold has proven to be a fertile ground for the development of novel therapeutic agents.[2] Its inherent drug-like properties and synthetic accessibility have made it a cornerstone in the design of potent inhibitors for a variety of molecular targets, leading to the discovery of promising candidates for the treatment of cancer, inflammation, microbial infections, and central nervous system disorders.[1][2] This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with a focus on quantitative data, and key signaling pathways it modulates.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold is primarily achieved through well-established and versatile synthetic methodologies, most notably the Gewald reaction and the Dimroth rearrangement. These methods allow for the efficient synthesis of a diverse library of derivatives with various substitution patterns, which is crucial for structure-activity relationship (SAR) studies.

Key Synthetic Experimental Protocols

A common and efficient route to synthesize the this compound core involves a multi-step process starting with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to the desired fused pyrimidine ring.

Protocol 1: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction

This protocol outlines the synthesis of a substituted 2-aminothiophene, a key precursor for the this compound scaffold.

Materials:

  • An appropriate ketone or aldehyde

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A suitable solvent (e.g., ethanol)

  • A basic catalyst (e.g., triethylamine or morpholine)

Procedure:

  • In a round-bottom flask, dissolve the ketone/aldehyde (1.0 equivalent) and the active methylene nitrile (1.0 equivalent) in the chosen solvent.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • To this suspension, add the basic catalyst (e.g., triethylamine, 0.1-0.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which may induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol).

  • The crude product can be further purified by recrystallization from an appropriate solvent to yield the pure 2-aminothiophene derivative.

Protocol 2: Cyclization to the this compound Core via Dimroth Rearrangement

This protocol describes the cyclization of the 2-aminothiophene intermediate to form the this compound ring system.

Materials:

  • 2-Aminothiophene-3-carbonitrile derivative (from Protocol 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • An appropriate aniline or other amine

  • A suitable solvent (e.g., acetic acid or an alcohol)

  • Microwave reactor (optional, can accelerate the reaction)

Procedure:

  • React the 2-aminothiophene-3-carbonitrile (1.0 equivalent) with DMF-DMA (1.5-2.0 equivalents). This reaction can often be performed neat or in a suitable solvent and may be heated to drive it to completion. This step forms an N,N-dimethylmethanimidamide intermediate.

  • To the intermediate, add the desired aniline or amine (1.0-1.2 equivalents) and a catalytic amount of acid (e.g., acetic acid).

  • Heat the reaction mixture, either conventionally or using microwave irradiation, to facilitate the Dimroth rearrangement. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation followed by filtration, or extraction if the product is soluble.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted this compound.

Biological Activities and Quantitative Data

The this compound scaffold has been extensively explored for a wide range of therapeutic applications. The following sections summarize its key biological activities, supported by quantitative data where available.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.

Kinase Inhibitory Activity:

Many this compound-based compounds have been developed as potent inhibitors of key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Compound IDTarget KinaseIC50 (nM)Reference
8e VEGFR-23.9[3][4]
8b VEGFR-25.0[3][4]
B1 EGFR (L858R/T790M)13[5]
5b EGFR (WT)37.19[2]
5b EGFR (T790M)204.10[2]
Unnamed VEGFR-268.13[6]
17f VEGFR-2230[1][7]

Cytotoxic Activity against Cancer Cell Lines:

The kinase inhibitory activity of these compounds often translates into potent cytotoxicity against various cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
17f HCT-1162.80[1][7]
17f HepG24.10[1][7]
8 HepG-23.3[8][9]
8 MCF-74.132[8][9]
5 HepG-25.3[8][9]
5 MCF-77.301[8][9]
Unnamed HepG-26.60[6]
Unnamed PC311.25[6]
10e MCF-714.5[10]
10b MCF-719.4[10]
5b A54917.79[2]
5b MCF-722.66[2]
14 MCF-722.12[11]
13 MCF-722.52[11]
9 MCF-727.83[11]
12 MCF-729.22[11]
Anti-inflammatory Activity

Certain this compound derivatives have shown promise as anti-inflammatory agents, with some exhibiting potent inhibition of key inflammatory mediators.

Compound IDTarget/AssayIC50 (nM)Reference
HY3 RIPK211[12]
Antimicrobial Activity

The this compound scaffold has also been investigated for its antibacterial properties, with some derivatives showing activity against clinically relevant bacterial strains.

Compound IDBacteriaMIC (mg/L)Reference
1 MRSA, VRSA, VISA, VRE, S. pneumoniae2-16[13]
2 MRSA, VRSA, VISA, VRE, S. pneumoniae2-16[13]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to assess their modulation is crucial for drug development.

Signaling Pathways

EGFR Signaling Pathway in Cancer:

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by this compound derivatives.

VEGFR-2 Signaling Pathway in Angiogenesis:

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. In cancer, this pathway is often hijacked by tumors to promote their growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and its inhibition.

Experimental Workflows

In Vitro Kinase Inhibition Assay Workflow:

This workflow outlines the general steps for determining the inhibitory activity of a this compound derivative against a specific kinase.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

MTT Assay Workflow for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer compounds.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with This compound Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate to Allow Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate a wide array of biological targets, ensures its continued prominence in the quest for novel and effective therapeutic agents. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties, supported by a growing body of quantitative data, highlights the immense potential of this privileged scaffold. Future research will undoubtedly uncover new applications and lead to the development of next-generation drugs based on this remarkable heterocyclic system.

References

Physicochemical Properties of Substituted Thieno[2,3-d]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] Understanding the physicochemical properties of these substituted thieno[2,3-d]pyrimidines is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core physicochemical properties of this important class of compounds, complete with experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for a selection of substituted this compound derivatives, extracted from the scientific literature. These parameters are crucial in the early stages of drug discovery to predict the pharmacokinetic behavior of new chemical entities.[2]

Compound IDSubstitution PatternMelting Point (°C)LogP (Calculated)Reference
1 2,4-dichloro161-162-[3]
2 2-morpholino-N'-(5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide222-224-[5]
3 2-(4-methylpiperazin-1-yl)-N'-(5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide214-216-[5]
4 N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4-amine110-112-[5]

Key Physicochemical Properties and Their Importance in Drug Discovery

  • Melting Point (M.P.): The melting point is an indicator of the purity and stability of a compound. It is also related to the solubility of a substance, with higher melting points often correlating with lower solubility.

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity.[6] It is a critical parameter that influences a drug's permeability across biological membranes and its distribution in the body.[6] An optimal LogP range, typically between 1 and 5, is often targeted for orally administered drugs.[6]

  • Solubility: Aqueous solubility is a crucial factor for drug absorption and formulation.[7] Poor solubility can lead to low bioavailability. The ionization state of a drug, which is dependent on its pKa and the pH of the environment, significantly affects its solubility.[6]

  • Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a drug at a given pH.[8] Since many drugs are weak acids or bases, their ionization state can vary in different parts of the body, impacting their absorption and distribution.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of substituted thieno[2,3-d]pyrimidines and the determination of their physicochemical properties.

Synthesis of Substituted Thieno[2,3-d]pyrimidines

A common synthetic route to this compound derivatives starts from 2-aminothiophene-3-carboxylates or their corresponding carbonitrile analogs.[3][9]

Example: Synthesis of 2,4-dichlorothis compound [3]

  • Step 1: Synthesis of 2,4-dihydroxythis compound: This intermediate is typically synthesized from a suitable 2-aminothiophene precursor.

  • Step 2: Chlorination: A mixture of 2,4-dihydroxythis compound (0.05 mol) and phosphorus oxychloride (100 ml) is refluxed for 10 hours until a clear solution is formed.

  • Work-up: The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then poured onto crushed ice, and the resulting solid precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the 2,4-dichlorothis compound.

Characterization of Synthesized Compounds

The structures of the synthesized this compound derivatives are typically confirmed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.[3][5]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3]

Determination of Physicochemical Properties

Standard experimental methods are employed to measure the key physicochemical properties of drug candidates.[2][4]

  • Melting Point: Determined using a capillary melting point apparatus.[5][10]

  • Lipophilicity (LogP): The traditional method for determining LogP is the shake-flask method, which involves measuring the concentration of the compound in two immiscible phases, typically n-octanol and water, at equilibrium.[7][8] High-throughput methods using ultra-high-pressure liquid chromatography (UHPLC) have also been developed, where the retention time on a reverse-phase column is correlated with the octanol:water partition coefficient.[4]

  • Solubility: The equilibrium solubility is often determined by the shake-flask method, where an excess of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached.[8] The concentration of the dissolved compound is then measured, often by UV spectroscopy or HPLC.[8]

  • Ionization Constant (pKa): Potentiometric titration is a common and economical method for determining the pKa of ionizable compounds.[7] This involves titrating a solution of the compound with a standard acid or base and monitoring the pH.

Biological Activity and Signaling Pathways

Substituted thieno[2,3-d]pyrimidines have been investigated for their potential as inhibitors of various protein kinases and other biological targets involved in cancer and other diseases.[11]

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[12] Several this compound derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[12]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation ThienoPyrimidine This compound Inhibitor ThienoPyrimidine->VEGFR2 Inhibits Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Profiling Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Assay Purification->Solubility LogP LogP Determination (e.g., Shake-Flask, HPLC) Purification->LogP pKa pKa Measurement (e.g., Potentiometric Titration) Purification->pKa FinalCompound Confirmed Structure NMR->FinalCompound MS->FinalCompound IR->FinalCompound ADME_Prediction ADME Profile Prediction MeltingPoint->ADME_Prediction Solubility->ADME_Prediction LogP->ADME_Prediction pKa->ADME_Prediction

References

Methodological & Application

Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Structurally, they can be considered bioisosteres of purines, the fundamental components of DNA and RNA, allowing them to interact with a wide range of biological targets.[2] This scaffold is a privileged structure found in compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective properties.[1][2]

A highly efficient and versatile method for constructing the core 2-aminothiophene precursor required for thieno[2,3-d]pyrimidine synthesis is the Gewald multicomponent reaction.[1] This one-pot synthesis combines a ketone or aldehyde, an activated nitrile, and elemental sulfur to produce polysubstituted 2-aminothiophenes.[3] This document provides detailed protocols for a two-step synthetic strategy, quantitative data, and workflow diagrams for the synthesis of this compound derivatives, beginning with the Gewald reaction.

Overall Synthetic Strategy

The synthesis is typically approached in a two-stage process. First, a substituted 2-aminothiophene-3-carbonitrile is prepared using the Gewald reaction. Second, this key intermediate undergoes cyclization to form the fused pyrimidine ring. A common and effective method for this cyclization involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a Dimroth rearrangement with a primary amine.

Synthetic_Workflow Start Ketone/Aldehyde + Active Nitrile + Sulfur (S₈) Intermediate1 2-Aminothiophene-3-carbonitrile Start->Intermediate1 Gewald Reaction (Base Catalyst) Intermediate2 N,N-dimethyl- methanimidamide Intermediate1->Intermediate2 + DMF-DMA (Microwave optional) FinalProduct This compound Intermediate2->FinalProduct Dimroth Rearrangement (Acid Catalyst) Amine Primary Amine (R-NH₂) Amine->FinalProduct Dimroth Rearrangement (Acid Catalyst)

General workflow for this compound synthesis.

Gewald Reaction Mechanism

The Gewald reaction mechanism proceeds through three principal stages. It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active nitrile to form an α,β-unsaturated nitrile.[3] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3]

Gewald_Mechanism A 1. Knoevenagel Condensation (Ketone + Nitrile + Base) B α,β-Unsaturated Nitrile (Stable Intermediate) A->B C 2. Sulfur Addition (Mechanism is complex) B->C + S₈ D Sulfur Adduct Intermediate C->D E 3. Cyclization & Tautomerization D->E F 2-Aminothiophene Product E->F

Key stages of the Gewald reaction mechanism.

Experimental Protocols

The following protocols provide a representative synthesis of this compound derivatives starting from a cyclic ketone (pyranone).

Protocol 1: Gewald Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

This protocol details the synthesis of the key 2-aminothiophene intermediate.[4][5]

Materials:

  • Tetrahydro-4H-pyran-4-one (pyranone)

  • Malononitrile

  • Elemental sulfur powder

  • Ethanol

  • Triethylamine (TEA)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer

  • Ice bath and filtration apparatus

Procedure:

  • To a round-bottom flask, add pyranone (1.00 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (10 mL).[5]

  • Stir the mixture to create a suspension.

  • Add triethylamine (1.4 mL, 10 mmol) dropwise to the suspension to act as the base catalyst.[4]

  • Stir the reaction mixture vigorously at room temperature for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

  • The product can be used in the next step without further purification. The reported yield for this step is approximately 75%.[4]

Protocol 2: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide

This step activates the 2-amino group for the subsequent cyclization. Microwave irradiation significantly improves reaction time and yield.[4][5]

Materials:

  • 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (from Protocol 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Microwave synthesis tube

  • Microwave reactor

Procedure:

  • Place the 2-aminothiophene intermediate (1.80 g, 10 mmol) and DMF-DMA (4.11 mL, 25 mmol) into a 30 mL microwave reaction tube.[4]

  • Seal the tube and place it in the microwave reactor.

  • Set the reaction temperature to 70°C and the microwave power to 200 W. Irradiate for 10-20 minutes.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 20 mL of ice water to precipitate the product.

  • Collect the solid by filtration. The reported yield for this high-efficiency step is 95%.[4]

Protocol 3: Dimroth Rearrangement for this compound Synthesis

This final step involves the acid-catalyzed cyclization with various anilines to generate a library of substituted thieno[2,3-d]pyrimidines.[4]

Materials:

  • N,N-dimethylmethanimidamide intermediate (from Protocol 2)

  • Substituted aniline (e.g., 3-methoxyaniline)

  • Glacial acetic acid

  • Microwave synthesis tube

  • Microwave reactor

Procedure:

  • In a microwave tube, combine the intermediate from Protocol 2 (1.06 g, 4.25 mmol), the desired aniline (5.1 mmol), and glacial acetic acid (10 mL).[4]

  • Seal the tube and irradiate in the microwave reactor at 120°C and 200 W for 1 hour.[4]

  • After cooling, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the final product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Quantitative Data Summary

The following tables summarize representative yields and biological activity data for the synthesized compounds.

Table 1: Representative Yields for Substituted Thieno[2,3-d]pyrimidines This table shows the yields for the final Dimroth rearrangement step using various substituted anilines.[5]

CompoundSubstituent (R)Yield (%)Melting Point (°C)
a Phenyl50157.0-158.0
c 3-Methylphenyl79172.0-173.0
d 4-Methylphenyl62174.2-175.5
f 3-Methoxyphenyl83130.0-131.2
g 4-Methoxyphenyl59170.0-171.3
h 2-Fluorophenyl73219.8-221.4
s 3,4-Dichlorophenyl61183.5-184.1

Table 2: Anticancer Activity of this compound Derivatives The synthesized compounds were evaluated for their inhibitory effects on the MDA-MB-231 human breast cancer cell line.[4][5]

CompoundIC₅₀ (μM) vs. MDA-MB-231
l (4-Fluorophenyl derivative) 27.6
Paclitaxel (Positive Control) 29.3

Applications in Drug Development

The this compound scaffold is a key pharmacophore in the development of targeted therapies, particularly as kinase inhibitors.[6] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.

Kinase_Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Signal->Receptor Pathway Downstream Signaling Cascade (e.g., PI3K/Akt) Receptor->Pathway ATP -> ADP Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibitor This compound Inhibitor Inhibitor->Receptor Blocks ATP binding site

Thieno[2,3-d]pyrimidines as kinase inhibitors.

Compounds bearing this scaffold have demonstrated potent inhibitory activity against various kinases, including Phosphoinositide 3-kinases (PI3Ks) and tyrosine kinases.[6][7] For example, certain derivatives have shown significant inhibition of PI3Kβ and PI3Kγ isoforms, which are involved in cancer progression.[7] The data presented in Table 2, where compound l shows comparable activity to the established anticancer drug Paclitaxel, highlights the potential of this chemical class in developing new therapeutic agents.[4][8] Further structural optimization of these lead compounds may result in even more potent and selective drug candidates for clinical investigation.[4]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of thieno[2,3-d]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The this compound scaffold is a key pharmacophore in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction to Thieno[2,3-d]pyrimidines

This compound derivatives are heterocyclic compounds that are structurally analogous to purines, the fundamental components of DNA and RNA.[1] This structural similarity allows them to function as bioisosteres and interact with various biological targets, making them privileged scaffolds in medicinal chemistry.[1] Numerous studies have demonstrated their potential as potent inhibitors of key enzymes involved in disease progression, such as protein kinases (e.g., VEGFR-2, EGFR) and topoisomerases.[2][3][4] Consequently, these compounds are actively being investigated for the development of novel therapeutic agents.[2]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating. This leads to a rapid and uniform temperature increase throughout the sample, resulting in several key benefits:

  • Accelerated Reaction Rates: Reaction times can be reduced from hours to mere minutes.[5]

  • Higher Yields: Increased reaction efficiency often leads to higher product yields.[6]

  • Improved Purity: Shorter reaction times can minimize the formation of byproducts.

  • Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than heating an entire oil bath.[7]

  • Greener Chemistry: Reduced reaction times and the potential for solvent-free reactions contribute to more environmentally friendly processes.[6]

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of various this compound derivatives.

Protocol 1: Synthesis of 2-Amino-4-substituted-thieno[2,3-d]pyrimidine-6-carbonitrile Derivatives

This protocol describes a three-component reaction for the synthesis of substituted 4-aminothis compound-5-carbonitriles, which often serve as versatile intermediates for further derivatization.

Experimental Workflow:

G cluster_0 Step 1: Reaction Mixture Preparation cluster_1 Step 2: Microwave Irradiation cluster_2 Step 3: Product Isolation A Combine aldehyde, malononitrile, and aminothiophene derivative in ethanol B Irradiate in a sealed microwave vessel (e.g., 120 °C, 150 W, 10-20 min) A->B C Cool the reaction mixture B->C D Collect the precipitate by filtration C->D E Wash with cold ethanol D->E F Dry the product E->F

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Methodology:

  • In a 10 mL microwave process vial, combine the appropriate aldehyde (1 mmol), malononitrile (1 mmol), and the starting 2-amino-3-cyanothiophene derivative (1 mmol) in 5 mL of ethanol.

  • Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 mmol).

  • Seal the vial with a septum and place it in the cavity of a microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 120°C (power: 150 W) for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 3H-Thieno[2,3-d]pyrimidin-4-one Derivatives

This protocol outlines the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with formamide under microwave irradiation to yield the corresponding thieno[2,3-d]pyrimidin-4-ones.

Experimental Workflow:

G cluster_0 Step 1: Reactant Combination cluster_1 Step 2: Microwave-Assisted Cyclization cluster_2 Step 3: Work-up and Purification A Mix 2-aminothiophene-3-carboxylic acid derivative and formamide in a microwave vial B Irradiate the mixture (e.g., 150 °C, 100 W, 5-10 min) A->B C Cool the reaction to room temperature B->C D Add water to the mixture C->D E Collect the solid product by filtration D->E F Recrystallize from a suitable solvent (e.g., ethanol) E->F

Caption: Workflow for the synthesis of 3H-Thieno[2,3-d]pyrimidin-4-ones.

Methodology:

  • Place the 2-aminothiophene-3-carboxylic acid derivative (1 mmol) and formamide (5 mL) in a 10 mL microwave process vial.

  • Seal the vial and subject it to microwave irradiation at 150°C (power: 100 W) for 5-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to ambient temperature.

  • Pour the mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain the purified 3H-thieno[2,3-d]pyrimidin-4-one derivative.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives as reported in the literature.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

ProductMethodTemperature (°C)TimeYield (%)Reference
4-Amino-2-phenyl-6-thienyl-pyrimidine-5-carbonitrileMicrowave1408 min88[8]
4-Amino-2-phenyl-6-thienyl-pyrimidine-5-carbonitrileConventionalReflux24 h55[8]
Substituted Thieno[2,3-d]pyrimidinesMicrowave15010 min85-95[9]
Substituted Thieno[2,3-d]pyrimidinesConventionalReflux6-8 h60-75[9]

Table 2: Synthesis of Various this compound Derivatives under Microwave Irradiation

Starting MaterialReagentsSolventPower (W)Time (min)Yield (%)Reference
2-Aminothiophene-3-carbonitrileAldehyde, MalononitrileEthanol1501582-91[10]
2-Aminothiophene-3-carboxamideFormamideN/A100592[11][12]
4-Chlorothis compoundSubstituted AnilineDMF2002095[13]
6-Amino-2,4-dimethoxypyrimidineAldehyde, DimedoneAcetic AcidN/AN/AHigh[14]

Applications in Drug Development & Relevant Signaling Pathways

This compound derivatives have shown significant promise as inhibitors of several key signaling pathways implicated in cancer and other diseases.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[3]

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[4] Anticancer drugs targeting this enzyme, known as topoisomerase II poisons, work by stabilizing the transient enzyme-DNA cleavage complex, leading to DNA damage and cell death.[11][15] Certain this compound derivatives have demonstrated the ability to inhibit topoisomerase II, highlighting their potential as anticancer agents.[4]

G cluster_0 Topoisomerase II Mechanism and Inhibition TopoII Topoisomerase II CleavageComplex Topo II-DNA Cleavage Complex TopoII->CleavageComplex Creates double-strand break DNA Supercoiled DNA DNA->TopoII Religation DNA Religation CleavageComplex->Religation Apoptosis Apoptosis CleavageComplex->Apoptosis Leads to DNA damage RelaxedDNA Relaxed DNA Religation->RelaxedDNA Inhibitor This compound Derivative Inhibitor->CleavageComplex Stabilizes

Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of biologically active this compound derivatives. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for novel therapeutic applications. The ability of these derivatives to target key signaling pathways, such as those mediated by VEGFR-2 and Topoisomerase II, underscores their significant potential in the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant potential as kinase inhibitors in cancer therapy. The this compound scaffold is a key pharmacophore in the development of targeted therapies due to its structural similarity to the purine base found in ATP, allowing it to competitively bind to the ATP-binding site of various kinases. These compounds have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4][5]

General Synthetic Strategies

The synthesis of this compound derivatives typically commences from a substituted 2-aminothiophene precursor. Several well-established synthetic routes are employed, with the choice of route often depending on the desired substitution pattern on the final molecule. A common and versatile starting material is a methyl or ethyl 2-aminothiophene-3-carboxylate.[3][6]

A prevalent multi-step synthetic approach involves the following key transformations:

  • Cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one core: This is often achieved by reacting the 2-aminothiophene derivative with urea or formamide.[6][7]

  • Chlorination: The resulting pyrimidinone is then chlorinated, typically using phosphoryl chloride (POCl₃), to yield a 4-chlorothis compound intermediate. This chloro-substituted intermediate is highly reactive and serves as a key building block for further derivatization.[2][6]

  • Nucleophilic Substitution: The chlorine atom at the 4-position is readily displaced by various nucleophiles, such as amines, to introduce diversity and modulate the biological activity of the final compounds. This step is crucial for structure-activity relationship (SAR) studies.[2]

Alternatively, a one-pot synthesis, known as the Gewald aminothiophene synthesis, can be employed to prepare the initial 2-aminothiophene intermediate.[2] This is then followed by cyclization and derivatization steps.

Signaling Pathways and Experimental Workflow

The development of this compound kinase inhibitors is guided by an understanding of the signaling pathways they target. For instance, inhibitors of EGFR and VEGFR-2 interfere with pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibitor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor (e.g., EGF, VEGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_mTOR_Pathway RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinase->RAS_RAF_MEK_ERK_Pathway Angiogenesis Angiogenesis Receptor_Tyrosine_Kinase->Angiogenesis Thieno_pyrimidine_Inhibitor This compound Kinase Inhibitor Thieno_pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Survival Cell Survival PI3K_AKT_mTOR_Pathway->Survival Proliferation Cell Proliferation RAS_RAF_MEK_ERK_Pathway->Proliferation

Caption: Targeted inhibition of receptor tyrosine kinases by this compound derivatives blocks downstream signaling pathways.

The general workflow for the synthesis and evaluation of these inhibitors follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Start Design of Target Molecules Synthesis Chemical Synthesis of Thieno[2,3-d]pyrimidines Start->Synthesis Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification In_Vitro_Screening In Vitro Kinase Inhibition Assays Purification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Antiproliferative Activity) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A typical workflow for the discovery and development of this compound kinase inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data from the synthesis and biological evaluation of various this compound derivatives.

Table 1: Synthesis Yields of Key Intermediates and Final Compounds

Compound/IntermediateStarting MaterialReagents and ConditionsYield (%)Reference
This compound-2,4-diolmethyl 2-aminothiophene-3-carboxylate, urea200°C, 2 h65[6]
2,4-dichlorothis compoundThis compound-2,4-diol, POCl₃Reflux, 6 hNot Specified[6]
2-Aryl-4-morpholino-5,6,7,8-tetrahydrobenzo[2][3]this compound derivatives2-Aryl-4-chloro-5,6,7,8-tetrahydrobenzo[2][3]this compound, MorpholineAbsolute ethanol:absolute isopropanol (1:1), reflux, 4 h to overnight75-95[2]
2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide4-hydrazinyl-5,6,7,8-tetrahydrobenzo[2][3]this compound, chloroacetyl chlorideDCM, TEA, gentle heating, 4 h80[1]
2-Morpholino-N′-(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide, MorpholineNot Specified66[1]
2-(4-Methylpiperazin-1-yl)-N′-(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide, N-methylpiperazineNot Specified59[1]

Table 2: Biological Activity of this compound Kinase Inhibitors

CompoundTarget KinaseAssayIC₅₀ (µM) or % InhibitionCell LineReference
Compound VIbPI3KβIn vitro kinase assay72% inhibition @ 10 µM-[2]
Compound VIbPI3KγIn vitro kinase assay84% inhibition @ 10 µM-[2]
Compound 5FLT3Kinase inhibition assayNot specified-[1][5]
Compound 8-Cytotoxicity assayHigher than referenceMCF-7, HepG-2[1]
Compound 17fVEGFR-2In vitro kinase assay0.23-[8]
Compound 17f-Cytotoxicity (MTT)2.80HCT-116[4][8]
Compound 17f-Cytotoxicity (MTT)4.10HepG2[4][8]
Compound 7aEGFR (wild-type & T790M)Cytotoxicity assaySignificant inhibitionHepG2, PC3[9]

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and final this compound derivatives, based on published literature.

Protocol 1: Synthesis of this compound-2,4-diol [6]

Materials:

  • Methyl 2-aminothiophene-3-carboxylate

  • Urea

  • Round-bottom flask

  • Heating mantle with temperature controller

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, thoroughly mix methyl 2-aminothiophene-3-carboxylate (0.13 mol, 20 g) and urea (1 mol, 60 g).

  • Heat the mixture at 200°C for 2 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid is the crude this compound-2,4-diol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain a white solid.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected yield is approximately 65%.

Protocol 2: Synthesis of 2,4-dichlorothis compound [6]

Materials:

  • This compound-2,4-diol

  • Phosphoryl chloride (POCl₃)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, place this compound-2,4-diol (0.05 mol, 8.4 g).

  • Carefully add phosphoryl chloride (100 ml) to the flask in a fume hood.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate formed is the crude 2,4-dichlorothis compound.

  • Filter the solid, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Protocol 3: General Procedure for the Synthesis of 4-amino-substituted thieno[2,3-d]pyrimidines [2]

Materials:

  • 4-chlorothis compound derivative

  • Desired amine (e.g., Morpholine)

  • Absolute ethanol

  • Absolute isopropanol

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the 4-chlorothis compound derivative (1 equivalent) in a 1:1 mixture of absolute ethanol and absolute isopropanol.

  • Add the desired amine (e.g., morpholine, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4 hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the final 4-amino-substituted this compound derivative. The expected yields are typically in the range of 75-95%.

Protocol 4: Synthesis of 2-Chloro-N′-(5,6,7,8,tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide [1]

Materials:

  • 4-hydrazinyl-5,6,7,8-tetrahydrobenzo[2][3]this compound

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 4-hydrazinyl-5,6,7,8-tetrahydrobenzo[2][3]this compound (1.0 mmol) in DCM in a round-bottom flask.

  • Add chloroacetyl chloride (3.0 mmol) to the solution.

  • Add a few drops (e.g., 4 drops) of TEA to the reaction mixture.

  • Gently heat the mixture for 4 hours.

  • After the reaction is complete, filter the resulting product.

  • Dry the product and recrystallize from ethanol. The expected yield is approximately 80%.

These protocols provide a foundation for the synthesis of a diverse library of this compound kinase inhibitors. Researchers can adapt these methods by varying the starting materials and reagents to explore the structure-activity relationships and optimize the potency and selectivity of these promising therapeutic agents.

References

Application Note: A Facile and Efficient Two-Step Synthesis of 4-chlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorothieno[2,3-d]pyrimidine is a crucial heterocyclic building block in medicinal and organic chemistry.[1] Its this compound core is a bioisostere of the purine scaffold, making it a key intermediate in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and antiviral agents.[2] The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to develop novel therapeutic agents.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 4-chlorothis compound, starting from commercially available methyl 2-aminothiophene-3-carboxylate. The two-step synthesis involves an initial condensation reaction to form thieno[2,3-d]pyrimidin-4-ol, followed by a chlorination reaction to yield the final product.

Physicochemical Properties of 4-chlorothis compound

PropertyValueReference
Molecular Formula C₆H₃ClN₂S[3]
Molecular Weight 170.62 g/mol [3]
Appearance Light-colored to off-white crystalline solid[1]
Melting Point 97-98 °C[4]
Purity 98%
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water.[1]
Storage Store in an inert atmosphere at 2-8 °C

Experimental Protocols

Protocol 1: Synthesis of Thieno[2,3-d]pyrimidin-4-ol (2)

This protocol outlines the synthesis of the intermediate, thieno[2,3-d]pyrimidin-4-ol, from methyl 2-aminothiophene-3-carboxylate and formamidine acetate.

Materials:

  • Methyl 2-aminothiophene-3-carboxylate (1)

  • Formamidine acetate

  • Ethanol

  • Ice-cold water

  • Three-necked flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a three-necked flask containing ethanol (50 mL), add methyl 2-aminothiophene-3-carboxylate (1) (30 g, 190 mmol) and formamidine acetate (25.8 g, 280 mmol).[4]

  • Stir the mixture and heat it to reflux at 78 °C for 3 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into ice-cold water.[4]

  • A solid product will form. Filter the solid and wash it with ice-cold water.[4]

  • Recrystallize the crude product from ethanol to obtain pure thieno[2,3-d]pyrimidin-4-ol (2).[4]

Quantitative Data for Protocol 1

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Methyl 2-aminothiophene-3-carboxylateFormamidine acetateEthanol3 h78 °C60%[4]
Protocol 2: Synthesis of 4-chlorothis compound (3)

This protocol describes the chlorination of thieno[2,3-d]pyrimidin-4-ol to produce the final product, 4-chlorothis compound.

Materials:

  • Thieno[2,3-d]pyrimidin-4-ol (2)

  • Phosphoryl trichloride (POCl₃)

  • Toluene

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Suspend thieno[2,3-d]pyrimidin-4-ol (2) (1 g, 6.6 mmol) in toluene (5 mL) in a round-bottom flask.[4]

  • Carefully add phosphoryl trichloride (10 mL) to the suspension.[4]

  • Heat the mixture to reflux at 110 °C for 1-2 hours.[4]

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, slowly pour the mixture into ice-cold water with stirring at room temperature.[4]

  • A solid product will form. Filter the solid, wash it with ice-cold water, and dry it.[4]

  • Recrystallize the crude product from ethanol to obtain pure 4-chlorothis compound (3).[4]

Alternative Chlorination Procedure:

A mixture of the thieno[2,3-d]pyrimidin-4-one derivative (3.14 mmol) and POCl₃ (59.36 mmol) can be cooled to 0 °C. The POCl₃ is added dropwise with stirring. The mixture is then heated under reflux for 4–12 hours. The work-up involves pouring the mixture onto ice/water, neutralizing with ammonia solution, and extracting with ethyl acetate.[5]

Quantitative Data for Protocol 2

Starting MaterialChlorinating AgentSolventReaction TimeTemperatureYieldReference
Thieno[2,3-d]pyrimidin-4-olPhosphoryl trichlorideToluene1-2 h110 °C90%[4]
Thieno[2,3-d]pyrimidin-4-one derivativesPOCl₃Neat4-12 hRefluxNot specified[5]
4-HydroxyquinazolineThionyl chloride/DMF (cat.)Thionyl chloride4 h80 °C100% (for a related compound)[6]

Synthesis Workflow

Synthesis_of_4_chlorothieno_2_3_d_pyrimidine cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A Methyl 2-aminothiophene-3-carboxylate C Thieno[2,3-d]pyrimidin-4-ol A->C Ethanol, 78°C, 3h B Formamidine acetate B->C Ethanol, 78°C, 3h D Thieno[2,3-d]pyrimidin-4-ol F 4-chlorothis compound D->F Toluene, 110°C, 1-2h E POCl3 E->F Toluene, 110°C, 1-2h

Caption: Two-step synthesis of 4-chlorothis compound.

References

Thieno[2,3-d]pyrimidine Derivatives as Potent EGFR Tyrosine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework in the design of novel and potent inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a well-established driver in various human cancers, particularly non-small cell lung cancer (NSCLC). This has led to the development of targeted therapies, with this compound derivatives showing significant potential due to their bioisosteric relationship with established quinazoline-based inhibitors like gefitinib and erlotinib.[1] These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines and direct inhibitory activity against both wild-type and mutant forms of EGFR.[2][3][4][5]

This document provides a summary of key findings, quantitative data, and detailed experimental protocols for researchers and drug development professionals working on the discovery and evaluation of this compound-based EGFR inhibitors.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various cancer cell lines and EGFR kinase isoforms. These compounds have shown promising results, with some exhibiting greater potency than existing reference drugs.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
2a A549 (Lung)13.40Doxorubicin>100[1]
4d PC3 (Prostate)14.13Doxorubicin>100[1]
7a HepG2 (Liver)Significant Inhibition (IC50 not specified)--[2][6][7]
7a PC3 (Prostate)Significant Inhibition (IC50 not specified)--[2][6][7]
5b MCF-7 (Breast)22.66Erlotinib28.48[5]
5b A549 (Lung)17.79--[5]
B1 H1975 (Lung, L858R/T790M)0.087AZD9291 (Osimertinib)-[4][8][9]
7b OVCAR-4 (Ovarian)1.95 - 9.6 (GI50)--[10]

Table 2: EGFR Kinase Inhibitory Activity of this compound Derivatives

CompoundEGFR IsoformIC50 (nM)Reference CompoundIC50 (nM)Source
2 EGFRwt280Erlotinib320[3]
2 EGFRT790M5020Gefitinib21440[3]
B1 EGFRL858R/T790M13--[4][8][9]
5b EGFRwt37.19--[5]
5b EGFRT790M204.10--[5]
7b EGFR96Erlotinib37[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. The following are standard protocols for key experiments in the study of this compound EGFR inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, H1975, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.[3]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., erlotinib).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound derivatives (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the EGFR enzyme.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis for EGFR Signaling Pathway

This technique is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • Cancer cells treated with this compound derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

The following diagrams illustrate key concepts in the research and development of this compound-based EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR Signaling Pathway and Inhibition.

Drug_Discovery_Workflow A Design & Synthesis of This compound Library B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C In Vitro EGFR Kinase Inhibition Assay B->C D Lead Compound Identification C->D E Mechanism of Action Studies (Western Blot, Cell Cycle, Apoptosis) D->E Hit-to-Lead F In Vivo Animal Studies E->F G Preclinical Development F->G

Caption: Drug Discovery Workflow for EGFR Inhibitors.

Kinase_Assay_Workflow A Prepare Reagents: Enzyme, Substrate, ATP, Test Compound B Dispense Compound & Enzyme into 96-well plate A->B C Pre-incubate B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 37°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence) F->G H Data Analysis (IC50) G->H

Caption: In Vitro Kinase Assay Workflow.

References

Application Notes and Protocols for In Vitro Testing of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[2,3-d]pyrimidine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents. These compounds have been shown to target various key players in oncogenic signaling pathways, including protein kinases and enzymes involved in DNA replication and cell cycle progression. This document provides a comprehensive overview of the essential in vitro testing protocols to evaluate the efficacy and mechanism of action of novel this compound compounds.

Key In Vitro Assays

A battery of in vitro assays is crucial to characterize the anticancer potential of this compound derivatives. These assays typically begin with evaluating general cytotoxicity against various cancer cell lines, followed by more specific assays to identify the molecular targets and elucidate the mechanism of action.

Antiproliferative and Cytotoxicity Assays

These initial screening assays are fundamental to determine the concentration-dependent inhibitory effect of the compounds on cancer cell growth.

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.[1] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Sorafenib).[2][3]

  • Incubation: Incubate the plates for 48-72 hours.[4][5]

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.[3]

  • Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the plates to remove unbound dye.

  • Dye Solubilization: Solubilize the bound SRB with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the IC50 values as described for the MTT assay.

Kinase Inhibition Assays

Many this compound compounds function as kinase inhibitors. Specific assays are required to determine their inhibitory activity against purified enzymes.

a) VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[2][6]

Protocol:

  • Assay Principle: This assay typically uses a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology or an enzyme-linked immunosorbent assay (ELISA) format.

  • Reaction Mixture: In a microplate, combine the purified VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Addition: Add the this compound compounds at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.

  • Detection:

    • TR-FRET: Add a europium-labeled anti-phosphotyrosine antibody and a ULight™-labeled streptavidin. The signal is proportional to the level of substrate phosphorylation.

    • ELISA: Transfer the reaction mixture to a streptavidin-coated plate. Detect the phosphorylated substrate using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and a suitable substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[2]

b) Other Kinase Assays (EGFR, PI3K, FLT3, etc.)

Similar principles apply to assays for other kinases such as Epidermal Growth Factor Receptor (EGFR)[7][8], Phosphoinositide 3-kinase (PI3K)[9][10], and FMS-like tyrosine kinase 3 (FLT3)[4][11][12]. The specific enzyme, substrate, and antibodies will vary depending on the kinase being investigated.

Apoptosis Assays

These assays determine whether the cytotoxic effect of the compounds is due to the induction of programmed cell death (apoptosis).

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12][13]

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound compound at its IC50 concentration for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.[4]

b) Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, caspase-9).[14]

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

  • Incubation: Incubate to allow the caspase to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate.

  • Data Analysis: Quantify the fold-increase in caspase activity compared to untreated cells.[14]

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the this compound compound.

  • Cell Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[14][15][16]

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activity of different this compound compounds.

Table 1: Antiproliferative Activity of this compound Derivatives (IC50 in µM)

Compound IDHCT-116HepG2MCF-7A549PC3Reference
Compound 17f2.80 ± 0.164.10 ± 0.45---[2]
Compound 8-3.3 ± 0.904.132 ± 0.5--[4]
Compound 14--22.12--[3]
KD-8----2.1 (average)[17]
Compound 7a-----[8]
Compound 22-16.66 ± 1.2211.32 ± 0.32--[6]

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)

Compound IDTarget KinaseIC50 (µM)Reference
Compound 17fVEGFR-20.23 ± 0.03[2]
Compound 8bVEGFR-2-[15]
Compound 5FLT3-[4]
Compound 8Topoisomerase II41.67 ± 3.89[14]
KD-8KRAS G12D-[17]
Compound 22VEGFR-20.58[6]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_moa synthesis This compound Derivatives cytotoxicity Antiproliferative Assays (MTT, SRB) synthesis->cytotoxicity target_id Kinase Inhibition Assays (VEGFR-2, EGFR, etc.) cytotoxicity->target_id moa Mechanism of Action Studies target_id->moa apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis

Caption: General workflow for in vitro evaluation of this compound compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thieno This compound Compound Thieno->VEGFR2 Inhibition Thieno->PI3K Inhibition VEGF VEGF VEGF->VEGFR2

Caption: Simplified VEGFR and PI3K signaling pathways targeted by Thieno[2,3-d]pyrimidines.

Conclusion

The protocols and data presented here provide a foundational framework for the in vitro characterization of this compound compounds as potential anticancer agents. A systematic approach, starting from broad cytotoxicity screening and progressing to specific mechanistic studies, is essential for identifying promising lead candidates for further development. The versatility of the this compound scaffold allows for the targeting of multiple oncogenic pathways, highlighting its importance in modern drug discovery.

References

Application Notes and Protocols for Molecular Docking Studies of Thieno[2,3-d]pyrimidine with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting molecular docking studies of thieno[2,3-d]pyrimidine derivatives with various protein kinases. The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purines and interact with the ATP-binding sites of numerous kinases.[1][2] This makes it a valuable core for designing inhibitors targeting kinases implicated in diseases like cancer. Molecular docking is a crucial computational tool that predicts the binding interactions and affinities between small molecules and their protein targets, thereby guiding the rational design and optimization of novel therapeutic agents.[2][3][4]

Application Notes: Targeting Key Protein Kinases

This compound derivatives have been successfully investigated as inhibitors of several important protein kinases involved in cancer progression. These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][5][6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several studies have reported this compound-based compounds with potent anti-VEGFR-2 activity.[5][6][7][8]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a major driver in various cancers, including non-small cell lung cancer and breast cancer.[2][9][10] this compound derivatives have been designed and synthesized as effective EGFR inhibitors, including those targeting mutant forms like EGFRT790M.[9][10][11]

  • Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases that play a central role in cell growth, proliferation, and survival.[12][13] The PI3K signaling pathway is frequently hyperactivated in cancer. Novel this compound derivatives have shown promising inhibitory activity against PI3K isoforms.[12][13][14]

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle.[15][16] Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Thieno[2,3-d]pyrimidines have been explored as potential CDK inhibitors.[15][16][17]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase involved in the proliferation and survival of hematopoietic stem cells.[18][19] Mutations in FLT3 are common in acute myeloid leukemia, making it an attractive therapeutic target.[18][19]

Quantitative Data Summary

The following tables summarize the inhibitory activities and docking scores of representative this compound derivatives against various protein kinases as reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)Source
17f VEGFR-20.23 ± 0.03Sorafenib0.23 ± 0.04[5]
18 VEGFR-20.084Sorafenib-[6]
8b VEGFR-20.005--[8]
8e VEGFR-20.0039--[8]
5b EGFRWT0.037Erlotinib-[9]
5b EGFRT790M0.204Erlotinib-[9]
12c EGFRWT0.0375Erlotinib-[11]
12c EGFRT790M0.1489Erlotinib-[11]
21 EGFR0.077Erlotinib0.04[20]
25 EGFR0.059Erlotinib0.04[20]
VIb PI3Kβ72% Inhibition--[12][13]
VIb PI3Kγ84% Inhibition--[12][13]
5 FLT3High Inhibition--[18][19]
25 FGFR0.029Staurosporine0.024[20]
26f FAK0.0282TAE-226-[21]

Table 2: Molecular Docking Scores of this compound Derivatives

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)Source
18 VEGFR-2-22.71Sorafenib-21.77[6]
10b EGFR-11.46Erlotinib-[22]
10e EGFR-9.33Erlotinib-[22]

Experimental Protocols

Molecular Docking Protocol

This protocol provides a generalized workflow for performing molecular docking of this compound derivatives against a target protein kinase.

1.1. Required Software and Resources:

  • Protein Data Bank (PDB): To obtain the 3D crystal structure of the target kinase.

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[3]

  • AutoDock Vina: A widely used program for molecular docking.[3]

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.[3]

  • ChemDraw or similar software: To draw the 2D structure of the ligand and convert it to 3D.

1.2. Protein Preparation:

a. Download the 3D crystal structure of the target protein kinase from the PDB. It is advisable to select a structure that is co-crystallized with a known inhibitor to help define the active site.[3] b. Load the PDB file into AutoDock Tools. c. Remove water molecules and any co-crystallized ligands and ions from the protein structure.[3] d. Add polar hydrogen atoms to the protein.[3] e. Assign Kollman charges to the protein atoms.[3] f. Save the prepared protein in the PDBQT file format.[3]

1.3. Ligand Preparation:

a. Draw the 2D structure of the this compound derivative using chemical drawing software and convert it to a 3D structure (e.g., in SDF or MOL2 format). b. Load the 3D ligand structure into AutoDock Tools. c. Detect the rotatable bonds and set the torsion angles. d. Save the prepared ligand in the PDBQT file format.[3]

1.4. Grid Box Generation:

a. Define the active site of the kinase for docking by creating a grid box. b. The grid box should be centered on the position of the co-crystallized ligand in the original PDB file.[3] c. Ensure the grid box dimensions are large enough to accommodate the ligand and allow for its free rotation and translation.[3]

1.5. Docking Simulation:

a. Perform the docking simulation using AutoDock Vina. A typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt[3] b. The grid.conf file contains the coordinates and dimensions of the grid box.

1.6. Analysis of Results:

a. Visualize the docking results using software like Discovery Studio Visualizer or PyMOL. b. Analyze the binding poses of the ligand in the protein's active site. c. Identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. d. The docking score, which represents the binding affinity, will be available in the output log file.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against a target protein kinase.

2.1. Materials:

  • Recombinant human protein kinase (e.g., VEGFR-2, EGFR).

  • Specific substrate for the kinase.

  • Adenosine triphosphate (ATP).

  • Kinase assay buffer.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Reference inhibitor (e.g., Sorafenib, Erlotinib).

  • 384-well plates.

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).

2.2. Procedure:

a. Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. b. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the protein kinase. c. Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the signal (e.g., amount of phosphorylated substrate) using a plate reader. g. Calculate the percentage of kinase inhibition for each compound concentration. h. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Workflows

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf VEGFR2->RAF Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->VEGFR2 Inhibition Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Download Protein Structure (PDB) Protein_Prep 3. Prepare Protein (Add H, Charges) PDB->Protein_Prep Ligand_Draw 2. Prepare Ligand Structure (3D) Ligand_Prep 4. Prepare Ligand (Rotatable Bonds) Ligand_Draw->Ligand_Prep Grid 5. Define Grid Box (Active Site) Protein_Prep->Grid Ligand_Prep->Grid Vina 6. Run Docking Simulation (AutoDock Vina) Grid->Vina Visualize 7. Visualize Docking Poses Vina->Visualize Analyze 8. Analyze Interactions (H-bonds, etc.) Visualize->Analyze

Caption: General workflow for molecular docking studies.

References

Application Notes and Protocols for Cell Viability Assays of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the cell viability and cytotoxic effects of Thieno[2,3-d]pyrimidine derivatives. These compounds are a class of heterocyclic molecules with significant therapeutic potential, particularly in oncology, due to their activity as kinase inhibitors and inducers of programmed cell death.[1][2] The following protocols for MTT and Annexin V/PI assays are standard methods to evaluate the efficacy of these derivatives in cancer cell lines.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cells, is a key metric for cytotoxicity.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 17f HCT-116 (Colon)2.80 ± 0.16[1]
HepG2 (Liver)4.10 ± 0.45[1]
Compound 8 HT-29 (Colon)11.25 ± 1.05[3]
MCF-7 (Breast)10.51 ± 0.98[3]
HepG-2 (Liver)7.9 ± 0.05[3]
Compound 5 HT-29 (Colon)9.8 ± 0.05[3]
MCF-7 (Breast)8.9 ± 0.09[3]
HepG-2 (Liver)6.8 ± 0.03[3]
Compound 8 HT-29 (Colon)-[4]
Compound 10b MCF-7 (Breast)19.4 ± 0.22[5]
Compound 10e MCF-7 (Breast)14.5 ± 0.30[5]
HCT-116 (Colon)57.01 ± 0.61[5]
PC-3 (Prostate)25.23 ± 0.40[5]
Compound 8d HUH-7 (Liver)5.8 µg/mL[6]
MCF-7 (Breast)8.3 µg/mL[6]
BHK (Kidney)17 µg/mL[6]
Compound 5b MCF-7 (Breast)22.66[7]
A549 (Lung)17.79[7]
Compound 22 MCF-7 (Breast)11.32 ± 0.32[8]
HepG2 (Liver)16.66 ± 1.22[8]

Data Presentation: Apoptosis Induction by this compound Derivatives

Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic cells.

Compound/DerivativeCell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Compound 5 HT-29 (Colon)9.8 µM65.3 ± 3.41.9-fold increase-[3][9]
HepG-2 (Liver)6.8 µM49.9 ± 3.52.3-fold increase-[3][9]
Compound 7a HT-29 (Colon)12.5 ± 1.1 µM55.3 ± 0.70--[3]
HepG-2 (Liver)10.5 ± 0.95 µM25.8 ± 1.6--[3]
Compound 8 HT-29 (Colon)11.25 µM74.9 ± 4.9-19.1-fold increase[3][4]
HepG-2 (Liver)7.9 µM59.6 ± 0.19--[3]
Compound 9b HepG-2 (Liver)13.5 ± 1.2 µM27.9 ± 2.9--[3]
Compound 5b A549 (Lung)17.79 µM17.8445.7163.55[7]
Compound 22 MCF-7 (Breast)-IncreasedIncreased-[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)[1][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and a vehicle control (medium with DMSO).[11]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[3][11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cell viability assay.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis

This protocol describes the use of flow cytometry with Annexin V-FITC and PI staining to quantify apoptosis induced by this compound derivatives.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed cells in 6-well plate B Treat with this compound derivative A->B C Harvest and wash cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Analyze by flow cytometry F->G H Quantify apoptotic cell populations G->H

Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathway

This compound derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the inhibition of survival signals and the activation of pro-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[4][8]

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase A This compound derivative B Inhibition of anti-apoptotic proteins (e.g., Bcl-2) A->B C Activation of pro-apoptotic proteins (e.g., Bax) A->C D Mitochondrial outer membrane permeabilization B->D C->D E Cytochrome c release D->E F Caspase activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Simplified intrinsic apoptosis signaling pathway.

References

Application Note: High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, acting as a bioisostere of purine.[1][2] This structural similarity to the building blocks of DNA and RNA allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly protein kinases.[2][3] Dysregulation of kinase activity is a known contributor to numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5] this compound derivatives have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase 2 (JAK2), demonstrating their potential in developing targeted therapies.[4][6][7]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of this compound libraries. It includes detailed protocols for common biochemical and cell-based assays, a summary of representative screening data, and visualizations of key workflows and biological pathways.

Data Presentation: Inhibitory Activities

The following tables summarize the biological activities of representative this compound derivatives against various protein kinases and cancer cell lines, as reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound ID Target Kinase IC₅₀ (µM) Source
Compound 17f VEGFR-2 0.23 ± 0.03 [6]
Compound 22 VEGFR-2 0.58 [8]
Compound 5 FLT3 Not specified, but highest inhibitory activity [2]
Compound 8 Topoisomerase IIα 41.67 ± 3.89 [9]
Various Derivatives General Kinase Mix 41.4% to 83.5% inhibition @ 20 µM [2]

| Unnamed Derivative | General Kinase Mix | 49.02% inhibition @ 20 µM |[7] |

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound ID Cell Line IC₅₀ (µM) Source
Compound l MDA-MB-231 (Breast) 27.6 [10]
Compound 17f HCT-116 (Colon) 2.80 ± 0.16 [6]
Compound 17f HepG2 (Liver) 4.10 ± 0.45 [6]
Compound 22 MCF-7 (Breast) 11.32 ± 0.32 [8]
Compound 22 HepG2 (Liver) 16.66 ± 1.22 [8]
Compound KD-8 Panc1, SW1990, CT26 (KRAS G12D mutant) Average of 2.1 [11]
Unnamed Derivative HepG2 (Liver) 8.001 ± 0.0445 [7]
Compound 8d MCF-7 (Breast) 8.3 (µg/mL) [12]

| Compound 8d | HUH-7 (Liver) | 5.8 (µg/mL) |[12] |

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for quantifying the inhibitory activity of test compounds against a purified kinase enzyme, suitable for HTS. The assay measures the amount of ATP remaining after the kinase reaction; a high luminescence signal corresponds to low kinase activity (high inhibition).[5]

Materials:

  • This compound compound library

  • Recombinant protein kinase of interest (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™, Kinase-Glo®)[5][13]

  • DMSO (Dimethyl sulfoxide)

  • White, flat-bottom 384-well assay plates[5]

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control and a known inhibitor as a positive control.[5]

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the appropriate wells of the 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase enzyme and its specific substrate in the assay buffer. Dispense this mixture into the wells containing the compounds.

  • Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific enzyme.

  • Incubation: Gently mix the plate on a shaker and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to keep the reaction within the linear range.[5]

  • Signal Generation: Terminate the kinase reaction and measure remaining ATP by adding the ATP detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's instructions.[13] This step typically involves a second incubation period.

  • Data Acquisition: Measure the luminescence intensity of each well using a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol outlines a colorimetric assay to assess the effect of test compounds on the proliferation and viability of cancer cells. It is a robust method for primary screening and determining cytotoxic or cytostatic effects.[7][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HT-29)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • This compound compound library

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow overnight in a CO₂ incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from DMSO stock solutions. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls (vehicle control, positive control). Incubate the plates for 48 to 72 hours.[14]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 5-10 minutes.[14]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.

Visualizations

Hit_To_Lead Hit Initial Hit Compound (from HTS) SAR Analyze Structure-Activity Relationship (SAR) Hit->SAR Potency? Design Design & Synthesize New Analogs SAR->Design Insights Test Biological Evaluation (Potency, Selectivity, ADME) Design->Test Library Test->SAR New Data Lead Optimized Lead Compound Test->Lead Meets Criteria

References

Troubleshooting & Optimization

Troubleshooting low yield in Thieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of thieno[2,3-d]pyrimidines, which typically involves a two-step process: the Gewald synthesis of a 2-aminothiophene precursor, followed by cyclization to form the fused pyrimidine ring.

Step 1: Gewald Synthesis of 2-Aminothiophene Precursors

The Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Question 1: I am getting a low yield or no 2-aminothiophene product. What are the possible causes and solutions?

Answer:

Low or no yield in the Gewald reaction can stem from several factors related to the initial condensation, sulfur addition, and cyclization steps.

Possible Causes and Troubleshooting Steps:

  • Incomplete Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is crucial.

    • Solution: Ensure you are using an appropriate base (e.g., morpholine, piperidine, triethylamine) and allow for sufficient reaction time. Gentle heating can also help drive the condensation to completion. You can monitor the formation of the condensed product by TLC to confirm this step is working before adding sulfur.

  • Poor Quality of Elemental Sulfur: The reactivity of sulfur can significantly impact the reaction.

    • Solution: Use finely powdered, high-purity sulfur to ensure its efficient participation in the reaction.

  • Suboptimal Reaction Temperature: The temperature affects the rates of sulfur addition and cyclization.

    • Solution: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates. Excessively high temperatures can lead to polymerization and side reactions, resulting in a dark brown or tarry reaction mixture.

  • Incorrect Solvent: The solvent polarity plays a key role.

    • Solution: Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the reaction. The solubility of elemental sulfur in the chosen solvent is also an important consideration.

  • Impure Starting Materials: Impurities can catalyze side reactions.

    • Solution: Ensure your ketone/aldehyde and active methylene nitrile are of high purity.

Question 2: My reaction mixture has turned into a dark, tarry mess. What went wrong?

Answer:

The formation of a dark brown or tarry mixture often indicates polymerization or the formation of complex polysulfides.

Possible Causes and Troubleshooting Steps:

  • Excessively High Temperature: Overheating the reaction can lead to uncontrolled side reactions.

    • Solution: Optimize the reaction temperature by performing small-scale experiments at different temperatures.

  • Impure Reactants: As mentioned previously, impurities can act as catalysts for unwanted side reactions.

    • Solution: Use purified starting materials.

  • Formation of Polysulfides: This is an inherent aspect of the Gewald reaction.

    • Solution: While difficult to prevent entirely, proper workup and purification, such as column chromatography, can help remove these colored impurities.

Question 3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

Answer:

A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel condensation).

Possible Causes and Troubleshooting Steps:

  • Reaction Conditions Favoring Dimerization: The formation of this dimer is highly dependent on the reaction conditions.

    • Solution: Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction. For instance, adding the sulfur portionwise or at a lower temperature might be beneficial.

Step 2: Cyclization of 2-Aminothiophene to Thieno[2,3-d]pyrimidine

The prepared 2-aminothiophene is then cyclized to form the final this compound ring. A common method for this is the Dimroth rearrangement.

Question 4: The cyclization of my 2-aminothiophene-3-carbonitrile to the this compound is incomplete, resulting in a low yield. How can I improve this?

Answer:

Incomplete cyclization can be due to several factors, including the reaction conditions and the nature of your starting materials.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions for Dimroth Rearrangement: The Dimroth rearrangement is often sensitive to reaction conditions.

    • Solution:

      • Temperature: Ensure the reaction is heated sufficiently. Some cyclizations require refluxing for an extended period.

      • Catalyst: The rearrangement can be catalyzed by acid or base. Ensure the appropriate catalyst is used and in the correct amount.

      • Microwave Irradiation: The use of microwave synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of this compound-4-amines.[1]

  • Steric Hindrance: The substituents on your 2-aminothiophene or the amine used in the Dimroth rearrangement can affect the reaction rate.

    • Solution: For example, ortho-substituted anilines may react slower or give lower yields compared to para-substituted anilines in the Dimroth rearrangement.[1] If possible, consider alternative starting materials or be prepared for longer reaction times and potentially lower yields.

  • Reagent Purity: Impurities in the 2-aminothiophene precursor or the cyclizing agent can interfere with the reaction.

    • Solution: Ensure your starting materials are pure. Recrystallization of the 2-aminothiophene intermediate before cyclization is recommended.

Question 5: I am having difficulty purifying my final this compound product. What are some effective purification techniques?

Answer:

Purification of thieno[2,3-d]pyrimidines can be challenging due to the presence of unreacted starting materials and side products.

Recommended Purification Methods:

  • Recrystallization: This is often the first method to try. The choice of solvent will depend on the specific properties of your compound. Ethanol is a commonly used solvent for recrystallizing both the 2-aminothiophene intermediate and the final this compound product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful technique for separating the desired product from impurities. The choice of eluent will need to be optimized for your specific compound.

  • Precipitation: In some cases, the product may precipitate from the reaction mixture upon cooling. This can be an effective initial purification step. Washing the precipitate with a cold solvent can help remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthetic route for thieno[2,3-d]pyrimidines?

A1: The most common synthetic pathway involves:

  • Gewald Reaction: Synthesis of a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur with a base catalyst.

  • Cyclization: The resulting 2-aminothiophene is then cyclized to form the this compound ring. This is often achieved through a Dimroth rearrangement, for example, by reacting a 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine.[1]

Q2: Are there any one-pot methods for synthesizing thieno[2,3-d]pyrimidines?

A2: Yes, one-pot syntheses have been developed. For example, a one-pot reaction involving the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with various aromatic aldehydes has been reported.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the Gewald reaction and the subsequent cyclization. By comparing the spots of your reaction mixture to those of your starting materials, you can determine when the reaction is complete.

Data Presentation

Table 1: Reported Yields of this compound Derivatives via Dimroth Rearrangement [1]

CompoundR (Substituent on Aniline)Yield (%)
aPhenyl50
b2-Methylphenyl47
c3-Methylphenyl79
d4-Methylphenyl62
e2-Methoxyphenyl70
f3-Methoxyphenyl83
g4-Methoxyphenyl59
h2-Fluorophenyl73

Yields are for the final thieno[2,3-d]pyrimidin-4-amine product from the intermediate N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a typical Gewald reaction to synthesize a 2-aminothiophene precursor.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Cyclization to 4-(substituted-anilino)-5,6,7,8-tetrahydrobenzo[b]this compound via Dimroth Rearrangement (Microwave-Assisted)[1]

This protocol outlines the cyclization of a 2-aminothiophene intermediate to the final this compound product using microwave irradiation.

Step A: Formation of the Intermediate

  • React 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).

  • Heat the mixture at 70°C under microwave irradiation at 200 W for 20 minutes to obtain N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (yield ~95%).

Step B: Dimroth Rearrangement

  • React the intermediate from Step A (4.25 mmol) with a suitable aromatic amine.

  • Perform the reaction under microwave irradiation. The specific time and power will need to be optimized for the specific amine used.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Cyclization cluster_purification Purification Issues start Low Yield in this compound Synthesis gewald_issue Low Yield of 2-Aminothiophene start->gewald_issue cyclization_issue Incomplete Cyclization start->cyclization_issue purification_issue Difficulty in Purification start->purification_issue knoevenagel Incomplete Knoevenagel Condensation gewald_issue->knoevenagel sulfur Poor Sulfur Quality gewald_issue->sulfur temp_gewald Suboptimal Temperature gewald_issue->temp_gewald solvent_gewald Incorrect Solvent gewald_issue->solvent_gewald purity_gewald Impure Starting Materials gewald_issue->purity_gewald side_reaction Side Reactions (e.g., Dimerization) gewald_issue->side_reaction dimroth Suboptimal Dimroth Rearrangement Conditions cyclization_issue->dimroth steric Steric Hindrance cyclization_issue->steric purity_cyclization Impure Precursor cyclization_issue->purity_cyclization recrystallization Ineffective Recrystallization purification_issue->recrystallization chromatography Co-elution in Chromatography purification_issue->chromatography

Caption: Troubleshooting logic for low yield in this compound synthesis.

Synthesis_Workflow start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene Intermediate gewald->aminothiophene cyclization Cyclization (e.g., Dimroth Rearrangement) aminothiophene->cyclization product This compound Product cyclization->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: General workflow for this compound synthesis.

References

Technical Support Center: Purification of Thieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thieno[2,3-d]pyrimidine analogs.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound derivatives.

Column Chromatography Troubleshooting

Question: I am having difficulty separating my target this compound analog from a closely related impurity using silica gel column chromatography. What can I do to improve the separation?

Answer:

Effective separation of closely related this compound analogs can be challenging due to their similar polarities. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent System: The most common mobile phase for silica gel chromatography of Thieno[2,3-d]pyrimidines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] Systematically vary the ratio of these solvents to find the optimal polarity that provides the best separation on a Thin Layer Chromatography (TLC) plate before proceeding with the column.

    • Gradient Elution: If isocratic elution (using a constant solvent ratio) fails, employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities, followed by your target compound, and then more polar impurities.

    • Solvent Modifiers: For basic this compound analogs that may streak or show poor peak shape on silica gel, adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can significantly improve chromatography by neutralizing acidic sites on the silica.

  • Adjust the Stationary Phase:

    • Alumina: Consider using alumina (neutral or basic) as the stationary phase, which can offer different selectivity compared to silica gel, especially for compounds with basic functionalities.

    • Reverse-Phase Chromatography: For highly polar or water-soluble this compound analogs, reverse-phase column chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) may provide a better separation.

  • Improve Column Packing and Sample Loading:

    • Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A slurry packing method is generally recommended.

    • Minimize Sample Band Volume: Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a narrow band. Overloading the column with too much sample can lead to broad peaks and poor separation.

Question: My this compound analog is streaking or tailing on the TLC plate and during column chromatography. What is the cause and how can I fix it?

Answer:

Streaking or tailing is a common issue, often caused by one of the following:

  • Compound Overload: Applying too concentrated a sample to the TLC plate or loading too much material onto the column can lead to tailing. Try diluting your sample for TLC and reducing the amount of crude material for column chromatography.

  • Strong Interaction with Stationary Phase: Highly polar or basic this compound analogs can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.

    • Solution: Add a small amount of a competitive base, such as triethylamine or pyridine (0.1-1%), to your mobile phase to block these strong interactions.

  • Inappropriate Solvent: The solvent used to dissolve the sample for loading might be too strong, causing it to spread out on the column before the mobile phase starts to elute it.

    • Solution: Dissolve your sample in a solvent that is as non-polar as possible while still ensuring good solubility.

Question: My this compound analog seems to be degrading on the silica gel column. What can I do?

Answer:

Some this compound derivatives can be sensitive to the acidic nature of silica gel.

  • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine to neutralize the acidic sites. This is done by making a slurry of the silica gel in the desired non-polar solvent containing a small percentage of triethylamine and then packing the column as usual.

  • Use an Alternative Stationary Phase: As mentioned earlier, switching to a more inert stationary phase like neutral alumina or Celite can prevent degradation.

  • Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.

Recrystallization Troubleshooting

Question: I am struggling to find a suitable solvent for the recrystallization of my this compound analog. What is a good strategy for solvent selection?

Answer:

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

  • General Solvent Choices: Common solvents used for the recrystallization of this compound analogs include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2]

  • Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) in a test tube.

    • Add a few drops of a solvent and observe the solubility at room temperature.

    • If it dissolves immediately, the solvent is too good. If it doesn't dissolve, gently heat the test tube.

    • If it dissolves upon heating, it is a potential candidate.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. This typically consists of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

    • Dissolve your compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question: My recrystallization resulted in a low yield of my this compound analog. How can I improve it?

Answer:

Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If the solution cools too much during filtration of insoluble impurities, your product may crystallize on the filter paper. Use a pre-heated funnel and filter the hot solution quickly.

  • Incomplete crystallization: Ensure the solution is sufficiently cold before filtering the crystals. Leaving it in an ice bath for a longer period can help maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound analogs?

A1: Common impurities include unreacted starting materials, reagents, and side-products. For instance, in syntheses starting from 2-aminothiophene derivatives, residual starting material is a common impurity. If a chlorination step using reagents like phosphorus oxychloride (POCl₃) is involved, byproducts from the chlorinating agent can also be present.[3]

Q2: How can I monitor the purity of my this compound analog during purification?

A2: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a column chromatography and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[1] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure and purity.[2][4]

Q3: What is a typical yield I can expect after purification of a this compound analog?

A3: The yield is highly dependent on the specific reaction, the scale, and the purification method. However, based on literature reports, yields after purification can range from moderate to excellent.

Quantitative Data

The following table summarizes reported yields for the purification of various this compound analogs using different methods.

Compound ClassPurification MethodYield (%)PurityReference
This compound-2,4-diolRecrystallization (Water)72N/A[2]
Substituted Thieno[2,3-d]pyrimidinesRecrystallization (Methanol/Ethanol)50-84N/A[2]
N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-aminesMicrowave Synthesis & Precipitation31-84>95% (by NMR & MS)[4]
2-Aryl-4-morpholino-thieno[2,3-d]pyrimidine derivativesColumn Chromatography & Recrystallization50-95N/A[3]
5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidinesRecrystallization (Ethanol)62-75N/A[5]
N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazideRecrystallization (DMF/MeOH)74-78>98%[6]

Experimental Protocols

Detailed Protocol for Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of a this compound analog using silica gel column chromatography.

1. Preparation:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
  • Column Selection: Choose a column with an appropriate diameter and length based on the amount of crude material to be purified.
  • Slurry Preparation: In a beaker, make a slurry of silica gel in the initial, non-polar mobile phase. The consistency should be easily pourable.

2. Packing the Column:

  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand over the plug.
  • Pour the silica gel slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.
  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Dissolve the crude this compound analog in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent in which it is very soluble).
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
  • Carefully add a small amount of the mobile phase and again allow it to absorb onto the silica.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.
  • Start collecting fractions. The size of the fractions will depend on the separation.
  • If using gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Isolation:

  • Combine the fractions that contain your pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound analog.

Detailed Protocol for Recrystallization

This protocol outlines the steps for purifying a this compound analog by recrystallization.

1. Solvent Selection:

  • As described in the troubleshooting section, perform a small-scale solvent screen to find a suitable solvent or solvent pair.

2. Dissolution:

  • Place the crude this compound analog in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound Analog Dissolution Dissolution in Minimal Solvent Crude_Product->Dissolution Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Silica Gel Column Chromatography Dissolution->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product_CC Pure Product Solvent_Evaporation->Pure_Product_CC Hot_Filtration Hot Filtration (if needed) Recrystallization->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Product_Recryst Pure Product Drying->Pure_Product_Recryst

Caption: General workflow for the purification of this compound analogs.

Troubleshooting_Flowchart Start Poor Separation in Column Chromatography Check_TLC Re-evaluate TLC Separation? Start->Check_TLC Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Modifiers) Check_TLC->Optimize_Mobile_Phase Yes Check_Loading Sample Overloading or Broad Initial Band? Check_TLC->Check_Loading No Solution Improved Separation Optimize_Mobile_Phase->Solution Change_Stationary_Phase Change Stationary Phase (Alumina, Reverse Phase) Change_Stationary_Phase->Solution Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Packing Column Packed Evenly? Check_Loading->Check_Packing No Reduce_Load->Solution Dry_Loading Use Dry Loading Technique Repack_Column Repack Column Check_Packing->Repack_Column No Streaking Streaking/Tailing Observed? Check_Packing->Streaking Yes Repack_Column->Solution Add_Modifier Add Base (e.g., TEA) to Mobile Phase Streaking->Add_Modifier Degradation Product Degradation? Streaking->Degradation No Add_Modifier->Solution Degradation->Change_Stationary_Phase No Deactivate_Silica Deactivate Silica Gel Degradation->Deactivate_Silica Yes Faster_Chromatography Use Flash Chromatography Deactivate_Silica->Faster_Chromatography Faster_Chromatography->Solution

Caption: Troubleshooting flowchart for column chromatography of Thieno[2,3-d]pyrimidines.

References

Refining analytical methods for Thieno[2,3-d]pyrimidine characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the characterization of Thieno[2,3-d]pyrimidine derivatives.

Troubleshooting Guides

This section offers solutions to common issues encountered during the analysis of this compound compounds.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing heterocyclic compounds like Thieno[2,3-d]pyrimidines, often due to interactions with the stationary phase or issues with the mobile phase. Peak fronting may indicate column overload or an inappropriate sample solvent.

Troubleshooting Workflow:

start Poor Peak Shape Observed check_solvent Is sample dissolved in mobile phase? start->check_solvent dissolve_in_mp Action: Dissolve sample in mobile phase. check_solvent->dissolve_in_mp No check_overload Is the column overloaded? check_solvent->check_overload Yes end Improved Peak Shape dissolve_in_mp->end reduce_concentration Action: Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No reduce_concentration->end adjust_ph Action: Adjust pH to suppress ionization of the analyte. check_ph->adjust_ph No check_column Is the column suitable and in good condition? check_ph->check_column Yes adjust_ph->end use_deactivated_column Action: Use a column with end-capping or a different stationary phase. check_column->use_deactivated_column No check_column->end Yes use_deactivated_column->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Problem: Baseline Noise or Drift

A noisy or drifting baseline can interfere with the detection and quantification of low-level analytes.[1] Common causes include issues with the mobile phase, detector, or pump.

Possible Causes and Solutions:

Cause Solution
Contaminated or improperly prepared mobile phase Use HPLC-grade solvents and freshly prepared mobile phase. Ensure complete degassing by sonication or online degasser.[1]
Detector issues (e.g., lamp aging, dirty flow cell) Check the detector lamp's usage hours and replace if necessary. Flush the flow cell with an appropriate solvent like isopropanol.[1]
Pump fluctuations Prime the pump to remove air bubbles. Check for leaks in the system and ensure pump seals are in good condition.
Column temperature fluctuations Use a column oven to maintain a stable temperature, as retention times can shift with temperature changes.[2]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: My this compound derivative has poor solubility in common HPLC mobile phases. What can I do?

A1: Thieno[2,3-d]pyrimidines can exhibit limited solubility. Try these steps:

  • Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.

  • Co-solvents: If solubility is still an issue, consider using a small amount of a stronger, compatible organic solvent like DMSO or DMF to dissolve the sample initially, then dilute with the mobile phase. Be aware that large solvent mismatches between the sample and mobile phase can lead to peak distortion.

  • pH Adjustment: The solubility of Thieno[2,3-d]pyrimidines can be pH-dependent. Adjusting the pH of your sample solvent may improve solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: I am having trouble assigning the proton and carbon signals in the NMR spectra of my this compound derivative. What should I do?

A2: The fused ring system of Thieno[2,3-d]pyrimidines can lead to complex spectra.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

  • Reference Spectra: Compare your spectra with published data for similar this compound structures.[3][4] Chemical shifts can be influenced by different substituents on the core structure.[5]

  • Solvent Choice: The choice of solvent (e.g., DMSO-d6, CDCl3) can affect chemical shifts, particularly for NH protons.[3] Ensure you are using an appropriate solvent for your compound.

Mass Spectrometry (MS)

Q3: My mass spectrum shows unexpected peaks. What could be the cause?

A3: Unexpected peaks can arise from several sources:

  • Isotopes: The presence of chlorine or bromine atoms in your molecule will result in characteristic isotopic patterns (e.g., M+2 peak for Cl, M and M+2 peaks of similar intensity for Br).[3] Sulfur also has a naturally occurring isotope (³⁴S) that will give a small M+2 peak.

  • Adducts: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Impurities: The peaks could be from starting materials, by-products from the synthesis, or solvent contaminants. Review your synthetic and purification steps.[6]

Experimental Protocols

General Protocol for HPLC Analysis

This protocol provides a starting point for developing an HPLC method for this compound derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective.

    • Start with a lower percentage of ACN (e.g., 10-20%) and increase to a higher percentage (e.g., 90-95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

General Protocol for NMR Sample Preparation
  • Sample Amount: Weigh 5-10 mg of the purified this compound derivative.

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to an NMR tube.

  • Dissolution: Vortex the sample until it is completely dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.[3][4]

Quantitative Data Summary

The following tables summarize representative analytical data for this compound derivatives from published literature.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative this compound Derivative

Position ¹H NMR (DMSO-d6) ¹³C NMR (DMSO-d6)
Pyrimidine-H8.37 (s, 1H)152.5
Thiophene-H7.31-7.39 (m, 1H)116.0
Phenyl-H (ortho)7.80-7.88 (m, 1H)127.0
Phenyl-H (meta, para)7.31-7.39 (m, 3H)126.6, 126.2, 124.4
-CH₂-4.84 (s, 2H)64.6
-CH₂-4.00 (t, 2H)63.8
-CH₂-3.19 (t, 2H)26.0
Data adapted from a study on N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine.[4]

Table 2: Biological Activity of Selected this compound Derivatives

Compound ID Target IC₅₀ (µM) Cell Line
17f VEGFR-20.23-
17f Cytotoxicity2.80HCT-116
17f Cytotoxicity4.10HepG2
5d MIF2 Tautomerase7.2-
Compound l Cytotoxicity27.6MDA-MB-231
Data sourced from studies on kinase inhibition and anticancer activity.[7][8][9]

Signaling Pathway Visualization

This compound derivatives are frequently investigated as inhibitors of kinase signaling pathways implicated in cancer. The diagram below illustrates the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for these compounds.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Angiogenesis) Akt->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription VEGF VEGF VEGF->VEGFR2 ThienoPy This compound Inhibitor ThienoPy->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by Thieno[2,3-d]pyrimidines.

References

Technical Support Center: Thieno[2,3-d]pyrimidines Synthesis via Dimroth Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Dimroth rearrangement to synthesize Thieno[2,3-d]pyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the Dimroth rearrangement for the synthesis of Thieno[2,3-d]pyrimidines, focusing on identifying and overcoming side reactions.

Issue/Observation Potential Cause(s) Suggested Solution(s)
Low yield of desired N-substituted Thieno[2,3-d]pyrimidine 1. Incomplete reaction. 2. Hydrolysis of the imino intermediate. 3. Suboptimal reaction temperature.1. Extend the reaction time or consider microwave irradiation to enhance the reaction rate. 2. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 3. Optimize the temperature. A decrease in temperature may reduce side reactions but could also slow down the desired rearrangement.[1]
Presence of a major byproduct corresponding to a hydrolyzed imine (a ketone or aldehyde) Hydrolysis of the reactive imino intermediate of the Dimroth rearrangement. This is more likely to occur in the presence of water and under acidic or basic conditions.- Meticulously dry all glassware, solvents, and reagents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - If the reaction is acid-catalyzed, consider using a non-aqueous acid source. - If the reaction is base-catalyzed, use a non-nucleophilic base and avoid aqueous work-up until the reaction is complete.
Formation of an unexpected isomer of the target compound The Dimroth rearrangement itself can be an unwanted side reaction if the starting material is already a substituted this compound.[1] This is common in basic media.[1]- Carefully verify the structure of your starting material. - If the rearrangement is undesired, consider alternative synthetic routes that do not involve conditions known to promote it (e.g., strong bases).
Reaction is slow or does not proceed to completion 1. Steric hindrance from bulky substituents on the amine or the pyrimidine ring. 2. Electron-donating groups on the pyrimidine ring can deactivate it towards nucleophilic attack.1. Increase the reaction temperature or use microwave irradiation to overcome steric barriers.[2] 2. For substrates with electron-donating groups, a stronger acid catalyst or higher temperatures might be necessary to facilitate the ring-opening step.
Complex mixture of products that is difficult to purify A combination of incomplete reaction, hydrolysis, and potentially other side reactions.- Start by optimizing the reaction conditions (temperature, solvent, catalyst) on a small scale to favor the formation of the desired product. - Employ purification techniques such as column chromatography with a carefully selected solvent system or preparative HPLC for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Dimroth rearrangement in the context of this compound synthesis?

A1: The Dimroth rearrangement follows a well-established mechanism known as ANRORC, which stands for Addition of a Nucleophile, Ring Opening, and Ring Closure.[3] In the synthesis of N-substituted Thieno[2,3-d]pyrimidines, the process is initiated by the nucleophilic attack of an amine on the pyrimidine ring of a suitable precursor (often an imino-thienopyrimidine). This is followed by the opening of the pyrimidine ring to form a more flexible intermediate. Finally, the ring closes in a different orientation to yield the thermodynamically more stable N-substituted product.

Q2: What are the most common side reactions to watch out for?

A2: The most prevalent side reaction is the hydrolysis of the imino intermediate, which leads to the formation of a carbonyl compound (ketone or aldehyde) and regenerates the starting amine. This significantly reduces the yield of the desired product. Another potential issue is the unintended Dimroth rearrangement of a substituted this compound starting material or product, especially under basic conditions, leading to isomeric impurities.[1]

Q3: How does pH affect the Dimroth rearrangement and the prevalence of side reactions?

A3: The rate of the Dimroth rearrangement is highly dependent on the pH of the reaction medium.[1] The rearrangement can be catalyzed by both acids and bases.[1] However, both acidic and basic conditions can also promote the hydrolysis of the imino intermediate. Therefore, careful optimization of the pH is crucial. In many cases, acid catalysis is employed to facilitate the initial nucleophilic attack and subsequent rearrangement.[2] Basic conditions are also known to promote the rearrangement, but care must be taken to avoid hydrolysis.[1]

Q4: Can microwave irradiation improve the outcome of the Dimroth rearrangement?

A4: Yes, microwave-assisted synthesis has been shown to be an effective method for promoting the Dimroth rearrangement in the synthesis of this compound derivatives.[2] It can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[3] This is attributed to the efficient and uniform heating provided by microwaves, which can help to overcome activation energy barriers for the rearrangement while potentially minimizing the time for side reactions to occur.

Q5: Are there any alternative methods to the Dimroth rearrangement for synthesizing N-substituted Thieno[2,3-d]pyrimidines?

A5: While the Dimroth rearrangement is a powerful tool, other synthetic strategies exist. These can include the construction of the substituted pyrimidine ring onto the thiophene core in a stepwise manner, for example, by reacting a 2-aminothiophene derivative with a suitable three-carbon synthon already bearing the desired N-substituent. The choice of method will depend on the specific target molecule and the availability of starting materials.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Dimroth Rearrangement in the Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines. [2]

EntrySubstituent on AnilineReaction ConditionsYield (%)
14-MethylAcetic acid, Microwave (200W), 120°C, 1h62
22-MethylAcetic acid, Microwave (200W), 120°C, 1h48
33-MethylAcetic acid, Microwave (200W), 120°C, 1h79
44-FluoroAcetic acid, Microwave (200W), 120°C, 1h31
53-FluoroAcetic acid, Microwave (200W), 120°C, 1h84
62-FluoroAcetic acid, Microwave (200W), 120°C, 1h41
72-ChloroAcetic acid, Microwave (200W), 120°C, 1h59

Note: The yields are for the isolated products after purification.

Experimental Protocols

Protocol 1: Microwave-Assisted Dimroth Rearrangement for the Synthesis of N-Aryl-Thieno[2,3-d]pyrimidines [2]

This protocol describes a general procedure for the acid-catalyzed Dimroth rearrangement using microwave irradiation.

Materials:

  • N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (starting material)

  • Substituted aniline

  • Glacial acetic acid (solvent and catalyst)

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the starting N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (1.0 eq).

  • Add the desired substituted aniline (1.2 eq).

  • Add glacial acetic acid as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C and 200 W for 1 hour.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

Protocol 2: General Procedure for Minimizing Hydrolysis Side Reactions

This protocol provides general guidelines to minimize the common side reaction of imine hydrolysis.

Key Considerations:

  • Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina). Reagents should be of high purity and stored under anhydrous conditions.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.

  • Reagent Addition: Add reagents via syringe through a rubber septum to minimize exposure to atmospheric moisture.

  • Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the contact time of the product with water.

Mandatory Visualization

Dimroth_Rearrangement_Pathway Start This compound Precursor Intermediate Imino Intermediate (Unstable) Start->Intermediate + Amine (Nucleophilic Attack) Amine R-NH2 Amine->Intermediate Product N-Substituted This compound Intermediate->Product Ring Opening & Ring Closure SideProduct Hydrolysis Product (Ketone/Aldehyde) Intermediate->SideProduct + H2O (Hydrolysis) H2O H2O H2O->SideProduct

Caption: The reaction pathway of the Dimroth rearrangement and the competing hydrolysis side reaction.

Troubleshooting_Workflow Problem Low Yield or Impure Product Check1 Identify Byproducts (e.g., via NMR, LC-MS) Problem->Check1 Hydrolysis Hydrolysis Product Detected Check1->Hydrolysis Yes Isomer Isomeric Impurity Detected Check1->Isomer No Solution1 Implement Anhydrous Conditions & Inert Atmosphere Hydrolysis->Solution1 Incomplete Starting Material Remains Isomer->Incomplete No Solution2 Verify Starting Material & Consider Alternative Route Isomer->Solution2 Yes Solution3 Increase Reaction Time/Temp or Use Microwave Incomplete->Solution3 Yes

Caption: A troubleshooting workflow for overcoming side reactions in the Dimroth rearrangement.

References

Technical Support Center: Enhancing the Potency of Thieno[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the potency of Thieno[2,3-d]pyrimidine inhibitors. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key structure-activity relationship (SAR) data.

Troubleshooting Guide: Overcoming Potency and Selectivity Challenges

This guide addresses common issues encountered during the development of Thielo[2,3-d]pyrimidine inhibitors and offers strategies to overcome them.

Issue / Question Potential Cause(s) Recommended Solution(s)
1. My inhibitor shows low potency in the initial screening. - Non-optimal substitution pattern on the this compound core.- Poor interaction with the target kinase's active site.- Low solubility of the compound affecting its effective concentration.- Review SAR data: Analyze the provided tables to understand which substitutions at the C2, C4, and C6 positions are favorable for your target kinase.[1][2]- Introduce key functional groups: For many kinases, specific groups like a hydroxyl or methoxy group at certain positions on an aryl substituent can significantly enhance potency.[2]- Improve solubility: Modify peripheral groups to include more polar functionalities, but be mindful of the potential impact on cell permeability and target engagement.
2. How can I improve the selectivity of my inhibitor? - The this compound scaffold is a purine bioisostere and can interact with the highly conserved ATP binding site of many kinases.[1][3][4]- The inhibitor might be targeting homologous family members of the intended kinase.- Exploit unique residues: Design substitutions that can form interactions with less conserved amino acid residues in the target kinase's active site.- Introduce bulky groups: Strategically adding larger substituents can create steric hindrance that prevents binding to the active sites of smaller, related kinases.- Consider covalent inhibition: If a non-conserved cysteine residue is present near the active site of your target, designing a covalent inhibitor can significantly improve selectivity.
3. My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. - Poor cell permeability.- High protein binding in cell culture media.- Efflux by cellular transporters.- Metabolic instability.- Optimize physicochemical properties: Aim for a balanced lipophilicity (logP) and molecular weight to improve cell permeability.- Reduce non-specific binding: Modify the compound to reduce its affinity for plasma proteins like albumin.- Assess metabolic stability: Conduct microsomal stability assays to identify metabolically labile sites on your compound and modify them to improve stability.[5]
4. I'm observing inconsistent IC50 values in my kinase assays. - Variations in ATP concentration, especially for ATP-competitive inhibitors.- Inconsistent enzyme purity or activity between batches.- High substrate conversion leading to non-linear reaction kinetics.- Standardize ATP concentration: Use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.- Qualify new enzyme batches: Always check the specific activity of new lots of kinase enzyme.- Ensure initial velocity conditions: Aim for substrate conversion below 20% to maintain a linear reaction rate.
5. My compound shows toxicity to normal cells. - Off-target effects on essential kinases.- General cytotoxicity not related to the intended target.- Perform kinome-wide profiling: Screen your inhibitor against a broad panel of kinases to identify off-target activities.- Introduce selectivity-enhancing modifications: Based on kinome profiling, modify your compound to reduce its affinity for kinases implicated in the observed toxicity.- Evaluate cytotoxicity in non-cancerous cell lines: Compare the IC50 values in cancer cell lines versus normal cell lines to determine the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What are the most critical positions on the this compound scaffold for modification to enhance potency?

A1: The C2, C4, and C6 positions are generally the most critical for modification.[1][6] Substitutions at these positions directly influence the inhibitor's interaction with the kinase active site. For instance, in many EGFR inhibitors, a 4-anilino moiety at the C4 position is crucial, while substitutions on the 2-phenyl ring can further modulate potency.[2] For PI3K inhibitors, a 4-morpholino group is often favored.[7]

Q2: How do I interpret Structure-Activity Relationship (SAR) data for my this compound analogs?

A2: SAR data should be interpreted by systematically comparing the changes in biological activity (e.g., IC50 values) with the structural modifications made. Look for trends related to the electronic properties (electron-donating vs. electron-withdrawing groups), steric effects (small vs. bulky groups), and hydrogen bonding potential of the substituents. For example, the data on PI3K inhibitors shows that a 3-hydroxyl group on the 2-phenyl ring is more favorable than a 4-hydroxyl group.[2]

Q3: My lead compound has good potency but poor solubility. What strategies can I use to improve solubility without sacrificing potency?

A3: To improve solubility, you can introduce polar functional groups such as hydroxyls, amines, or amides to the solvent-exposed regions of your inhibitor. It is crucial to use molecular modeling or existing SAR data to predict which parts of the molecule are likely solvent-exposed to avoid disrupting key interactions with the target. Another strategy is to formulate the compound with solubility-enhancing excipients for in vivo studies.

Q4: What is the significance of targeting mutant kinases, and how can I design this compound inhibitors to be effective against them?

A4: Targeting mutant kinases is crucial for overcoming drug resistance in cancer therapy. For example, the T790M mutation in EGFR confers resistance to first-generation inhibitors. To design inhibitors effective against such mutants, one strategy is to exploit the altered topology of the mutant active site. This may involve designing bulkier molecules that can be accommodated by the mutant active site but not the wild-type, or by targeting residues that are only accessible in the mutant kinase.

Quantitative Data Summary

Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms
CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%) at 10 µMInhibition of PI3Kγ (%) at 10 µM
IIIa3-OH6270
VIb3-OH, 5-OCH37284
IIIb4-OH<40<40
VIc4-OH, 5-OCH350<40
IIIk3-OCH3<4048
Data sourced from a study on novel this compound derivatives as anti-PI3K agents.[2][7]
Table 2: Inhibitory Potency (IC50) of 4-Anilino-thieno[2,3-d]pyrimidine Derivatives against EGFR
CompoundR1 (on 2-phenyl)R2 (on 4-anilino)EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)
1aHH150850
1b4-OCH3H80420
1cH4-Cl45210
1d 4-OCH3 4-Cl 15 95
This table presents representative data for a series of this compound derivatives against wild-type and T790M mutant EGFR.[2]
Table 3: Cytotoxicity (IC50) of this compound Derivatives against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)
Compound 8MCF-7 (Breast)4.132 ± 0.5
Compound 8HepG2 (Liver)3.3 ± 0.90
Compound 17fHCT-116 (Colon)2.80 ± 0.16
Compound 17fHepG2 (Liver)4.10 ± 0.45
Data compiled from studies evaluating the anti-proliferative effects of this compound derivatives.[8][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., VEGFR-2, PI3K)

  • Kinase substrate peptide

  • ATP

  • This compound inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of the this compound inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Incubation: Treat the cells with various concentrations of the this compound inhibitor. Include a vehicle control (DMSO). Incubate for 48 to 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[2]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Compound (this compound) B SAR-guided Modification A->B Analyze Initial Screening Data C Synthesis of New Analogs B->C D In Vitro Kinase Assay C->D Test Analogs E Cell-Based Potency Assay D->E Potent Hits F Selectivity & ADMET Profiling E->F Cell-Active Hits G Determine IC50 & SAR Trends F->G Analyze Data G->B Iterate Design H Identify Lead Candidate G->H Optimal Profile

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Response Cell Growth Survival Proliferation mTORC1->Response Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras-Raf-MEK-ERK Pathway EGFR->Ras PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt STAT JAK-STAT Pathway EGFR->STAT Response Proliferation Survival Metastasis Ras->Response PI3K_Akt->Response STAT->Response Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition of Autophosphorylation

Caption: Simplified overview of the EGFR signaling pathway and its inhibition.

References

Technical Support Center: Optimizing Microwave Synthesis of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microwave-assisted synthesis of thieno[2,3-d]pyrimidines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the microwave-assisted synthesis of thieno[2,3-d]pyrimidines.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in microwave synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction time may be too short. While microwave synthesis is rapid, ensure sufficient time for the reaction to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) at various time points.

  • Incorrect Temperature: The target temperature might not be optimal. Experiment with a range of temperatures. Overheating can lead to decomposition of reactants or products, while insufficient heat will result in a sluggish or incomplete reaction.

  • Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) is crucial. Solvents with high loss tangents (e.g., DMF, ethanol) are generally more efficient at heating. If your solvent has low microwave absorption, consider adding a small amount of a high-absorbing co-solvent or a silicon carbide (SiC) heating element to the reaction vessel.

  • Reagent Purity: Impurities in starting materials can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.

  • Catalyst Inactivity: If a catalyst is used, it may be deactivated. Ensure proper storage and handling of the catalyst. Consider screening different catalysts or increasing the catalyst loading.

Q2: I am observing the formation of significant byproducts or charring in my reaction mixture. How can I minimize this?

A2: Byproduct formation and charring are often indicative of excessive heating or localized "hot spots" within the reaction vessel.

  • Reduce Microwave Power: Use a lower, more controlled power setting to maintain the target temperature without aggressive heating ramps.

  • Improve Stirring: Ensure efficient and continuous stirring throughout the reaction to promote even heat distribution.

  • Pulse Heating: Employ pulsed microwave irradiation (alternating between on and off cycles) to allow for heat dissipation and prevent overheating.

  • Solvent Volume: Ensure the reaction volume is appropriate for the vessel size to allow for efficient stirring and to avoid superheating of small volumes.

Q3: How do I effectively purify my thieno[2,3-d]pyrimidine product from the crude reaction mixture?

A3: Purification strategies depend on the nature of the product and impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials or soluble byproducts. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.

Q4: Can I use a domestic microwave oven for my synthesis?

A4: While technically possible for some reactions, using a domestic microwave oven is not recommended for chemical synthesis due to significant safety risks and lack of reproducibility.[1] Domestic ovens lack temperature and pressure feedback control, which can lead to runaway reactions and explosions.[1] They also have uneven microwave field distribution, resulting in poor reproducibility.[1] It is highly advisable to use a dedicated scientific microwave reactor designed for chemical synthesis.

Quantitative Data on Reaction Parameters

The following tables summarize reaction parameters from various literature reports on the microwave-assisted synthesis of this compound derivatives. This data can serve as a starting point for optimizing your specific reaction.

Table 1: Comparison of Conventional vs. Microwave Synthesis

ProductConventional MethodMicrowave MethodReference
Thieno[2,3-d]pyrimidines (3a-3j)Reflux on oil bath180 Watts[2]
Thieno[2,3-d]pyrimidin-2(1H)-ones (4a-4j)Heating on oil bath180 Watts[2]
N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide70 °C, 5 h (75% yield)200 W, 20 min (95% yield)[3][4]
Thiazolo[3,2-a]pyrimidine derivatives24 h standing (42-55% yield)8 min (69-88% yield)[5][6]

Table 2: Microwave Synthesis Parameters for this compound Derivatives

Starting MaterialsSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
2-amino-3-cyanothiophenes, formamide-180--Higher than conventional[2]
2-amino-3-cyanothiophenes, urea-180--Higher than conventional[2]
2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, DMF-DMA-200702095[3][4]
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, aryl isocyanates-----[7][8]
2-amino-3-bromobenzoic acid derivatives, DMF-DMAEthanol801001598[9]
3-amino-5-arylthiophene amides, formic acid-----[9]

Experimental Protocols

Below are detailed methodologies for key microwave-assisted syntheses of thieno[2,3-d]pyrimidines.

Protocol 1: Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-3-cyanothiophenes and Formamide [2]

  • Reactants: A mixture of the appropriate 2-amino-3-cyanothiophene (1 mmol) and formamide (5 mL) is placed in a microwave-safe reaction vessel equipped with a magnetic stirrer.

  • Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at 180 Watts. The reaction progress should be monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with water, and then with ethanol.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure this compound.

Protocol 2: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide [3][4]

  • Reactants: In a microwave-safe reaction vessel, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) is mixed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).

  • Microwave Irradiation: The vessel is sealed and irradiated in a microwave reactor at 200 W for 20 minutes, maintaining a temperature of 70 °C.

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove excess DMF-DMA.

  • Purification: The resulting residue is typically used in the next step without further purification, as it is obtained in high yield (95%). If necessary, it can be purified by column chromatography on silica gel.

Visualizations

Signaling Pathways

This compound derivatives have been investigated as potent inhibitors of various kinases involved in cell signaling pathways, such as VEGFR-2 and FLT3, which are crucial in cancer progression.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS ThienoPy This compound Inhibitor ThienoPy->VEGFR2 Inhibits Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

FLT3_Signaling_Pathway cluster_downstream_flt3 Downstream Signaling FL FLT3 Ligand (FL) FLT3 FLT3 FL->FLT3 Binds & Activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 ThienoPy This compound Inhibitor ThienoPy->FLT3 Inhibits CellGrowth Aberrant Cell Growth & Proliferation PI3K_AKT->CellGrowth RAS_MAPK->CellGrowth STAT5->CellGrowth

Caption: FLT3 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis and purification of thieno[2,3-d]pyrimidines.

Experimental_Workflow Start Start Reactants Combine Reactants & Solvent in Microwave Vessel Start->Reactants Microwave Microwave Irradiation (Set Power, Temp, Time) Reactants->Microwave TLC Monitor Reaction by TLC Microwave->TLC TLC->Microwave Incomplete Workup Reaction Work-up (Cooling, Filtration) TLC->Workup Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for microwave-assisted synthesis of thieno[2,3-d]pyrimidines.

References

Validation & Comparative

Validating the Mechanism of Action of Thieno[2,3-d]pyrimidine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the mechanism of action of various this compound inhibitors, supported by experimental data and detailed protocols to aid in their validation and further development.

I. Comparative Analysis of Inhibitory Activity

This compound derivatives have been extensively investigated as inhibitors of various protein kinases and other enzymes crucial for disease progression. This section presents a comparative summary of their inhibitory potency against key molecular targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[1][2]

Compound/DrugTarget KinaseIC50 (µM)Cell Line(s)Reference
This compound Derivatives
Compound 17fVEGFR-20.23 ± 0.03-[1]
Compound 18VEGFR-20.084-[2][3]
Alternative Inhibitors
SorafenibVEGFR-20.23 ± 0.04-[1]
VandetanibVEGFR-20.04-
SunitinibVEGFR-20.009-
Topoisomerase II Inhibitors

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs.[4] Certain this compound derivatives have shown significant inhibitory activity against topoisomerase II.[4]

Compound/DrugTarget EnzymeIC50 (µM)Cell Line(s)Reference
This compound Derivatives
Compound 8Topoisomerase IIα41.67 ± 3.89Colon HT-29[4]
Compound 6cTopoisomerase IIα>100Colon HT-29[4]
Alternative Inhibitors
EtoposideTopoisomerase IIα99.86 ± 5.02Colon HT-29[4]
DoxorubicinTopoisomerase IIα0.5 - 1.0Various
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors

RIPK2 is a key signaling molecule in the innate immune response and is implicated in inflammatory diseases.[5] Novel this compound derivatives have been developed as potent and selective RIPK2 inhibitors.[5]

Compound/DrugTarget KinaseIC50 (nM)Cell Line(s)Reference
This compound Derivatives
PonatinibRIPK26.7-[6]
RegorafenibRIPK241-[6]
SorafenibRIPK275-[6]
Alternative Inhibitors
GefitinibRIPK251-[6]

II. Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is crucial for understanding the mechanism of action of these inhibitors. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Angiogenesis Survival Survival mTOR->Survival VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

RIPK2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex RIPK2->IKK TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Translocates & Induces MDP MDP (Bacterial Peptidoglycan) MDP->NOD2 Activates Inhibitor This compound Inhibitor Inhibitor->RIPK2 Inhibits

Caption: RIPK2 signaling pathway in innate immunity.

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Seed Cells in 96-well plate B 2. Treat with This compound Inhibitor A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: General workflow for an MTT-based cytotoxicity assay.

Kinase_Inhibition_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay A 1. Prepare reaction mixture: Kinase, Substrate, ATP B 2. Add this compound Inhibitor (various concentrations) A->B C 3. Incubate to allow phosphorylation B->C D 4. Stop reaction and add detection reagent C->D E 5. Measure signal (e.g., Luminescence, Fluorescence) D->E F 6. Calculate % inhibition and determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for validating the mechanism of action of novel inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • This compound inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in DMSO, then dilute in kinase buffer.

  • Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add 5 µL of VEGFR-2 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

In Vitro Topoisomerase IIα Decatenation Assay

This assay assesses the ability of a compound to inhibit the topoisomerase IIα-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)

  • ATP

  • This compound inhibitor

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel (1%)

  • Ethidium bromide

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

  • Add the this compound inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding Topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding STEB buffer.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the decatenated DNA from the catenated kDNA.

  • Visualize the DNA bands under UV light. The inhibition is determined by the reduction in the amount of decatenated DNA.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • This compound inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound inhibitor and a vehicle control.

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Thieno[2,3-d]pyrimidine Compounds: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of various thieno[2,3-d]pyrimidine derivatives. This class of compounds has emerged as a promising scaffold in oncology, with derivatives showing potent inhibitory activity against key cancer-related targets. This guide synthesizes available experimental data to objectively compare their in vitro activity with their in vivo therapeutic effects, offering valuable insights for further drug development.

The this compound core structure has proven to be a versatile template for the design of inhibitors targeting critical signaling pathways involved in tumor growth, proliferation, and survival. Notably, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and, more recently, as dual inhibitors targeting epigenetic regulators like Bromodomain-containing protein 4 (BRD4) and Histone Deacetylases (HDACs). While many of these compounds have demonstrated impressive potency in biochemical and cell-based assays, a crucial aspect of their preclinical evaluation lies in the translation of this in vitro activity to in vivo efficacy in animal models.

This guide presents a detailed examination of specific this compound compounds, summarizing their in vitro inhibitory concentrations and antiproliferative effects in tabular format for easy comparison. Furthermore, where available, it presents the corresponding in vivo data from xenograft studies, providing a clearer picture of their therapeutic potential. Detailed experimental protocols for key assays are also provided to aid in the interpretation and replication of these findings.

Targeting Key Oncogenic Pathways

This compound derivatives have been successfully designed to interact with the ATP-binding sites of key kinases, such as EGFR and VEGFR-2, thereby inhibiting their downstream signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of many cancers. This compound-based inhibitors are designed to block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->EGFR Inhibits RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound inhibitors targeting VEGFR-2 block the binding of its ligand, VEGF, thereby inhibiting receptor dimerization and autophosphorylation. This leads to the suppression of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P2 P VEGFR2->P2 Autophosphorylation Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->VEGFR2 Inhibits PLCg PLCγ P2->PLCg RAS_V RAS P2->RAS_V PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PKC->Angiogenesis RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V ERK_V->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro activity of selected this compound compounds against their target kinases and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
EGFR Inhibitors
Compound 7bEGFR96Erlotinib37
VEGFR-2 Inhibitors
Compound 17fVEGFR-2230Sorafenib230
Compounds 21b & 21eVEGFR-233.4 & 21--
Dual BRD4/HDAC Inhibitor
Compound 17cBRD4 / HDAC118.9 / 2.5--

Table 2: In Vitro Antiproliferative Activity

Compound IDCancer Cell LineIC50 (µM)
EGFR Inhibitor
Compound 7bOVCAR-4 (Ovarian)1.95 - 9.6
VEGFR-2 Inhibitor
Compound 17fHCT-116 (Colon)2.80
HepG2 (Liver)4.10
Microtubule Targeting Agent
Compound 4MDA-MB-435 (Melanoma)0.009
Dual BRD4/HDAC Inhibitor
Compound 17cHCT-116 (Colon)-

In Vivo Efficacy of this compound Derivatives

The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. The following table summarizes the available in vivo data for selected this compound compounds.

Table 3: In Vivo Antitumor Activity

Compound IDAnimal ModelCancer Cell LineDose and ScheduleTumor Growth Inhibition (%)
Microtubule Targeting Agent
Compound 4Nude Mice XenograftMDA-MB-43575 mg/kg, 3x a weekStatistically significant antitumor effects reported, specific % not provided
VEGFR-2 Inhibitors
Compounds 21b & 21eEhrlich Ascites Carcinoma Solid Tumor Murine ModelEAC5 and 10 mg/kg/day for 8 days (oral)Potent anticancer activity reported, specific % not provided
Dual BRD4/HDAC Inhibitor
Compound 17cHCT-116 Xenograft ModelHCT-116-Potent inhibitory efficiency on tumor growth reported, specific % not provided

Experimental Protocols

Detailed methodologies are crucial for the interpretation and reproducibility of experimental data. Below are the protocols for the key in vitro and in vivo assays cited in this guide.

In Vitro Assays

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against target kinases is typically determined using a luminescence-based or fluorescence-based assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a generic peptide), and ATP in a kinase buffer.

  • Compound Addition: The this compound compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Detection: A detection reagent (e.g., Kinase-Glo®) is added, which terminates the kinase reaction and detects the remaining ATP via a luciferase-based reaction that generates a luminescent signal.

  • Measurement: The luminescence is measured using a plate reader. The signal is inversely correlated with the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined.

In Vivo Assay

Xenograft Tumor Model for Efficacy Studies

Xenograft models are commonly used to evaluate the antitumor efficacy of novel compounds in vivo.

In_Vivo_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation of Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment 5. Administration of this compound Compound or Vehicle Randomization->Treatment Monitoring 6. Regular Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Determination (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Growth Inhibition Calculation Endpoint->Analysis

Experimental Workflow for In Vivo Efficacy Study
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives the this compound compound at a predetermined dose and schedule (e.g., daily oral gavage), while the control group receives the vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The this compound scaffold has proven to be a rich source of potent inhibitors for various oncology targets. The presented data highlights several compounds with significant in vitro activity. However, the available in vivo efficacy data, while promising, is not always fully quantitative in the public domain. This underscores the critical need for comprehensive in vivo studies to validate the therapeutic potential of these promising compounds. Future research should focus on conducting and publishing detailed in vivo experiments, including pharmacokinetic and pharmacodynamic analyses, to better understand the structure-activity relationships that govern both in vitro potency and in vivo efficacy. This will be instrumental in advancing the most promising this compound derivatives towards clinical development.

A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases found in DNA and RNA.[1][2] This bioisosteric relationship has made it a versatile framework for the design of potent inhibitors targeting a range of biological macromolecules, particularly kinases involved in cancer signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer properties, with supporting experimental data and detailed methodologies for key biological assays.

Data Presentation: Comparative Inhibitory Activities

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data for various derivatives against key cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-Kinase (PI3K), and various cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against VEGFR-2
CompoundR Group (Substitution on 2-phenyl ring)VEGFR-2 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)
17c 4-OCH30.31 ± 0.045.20 ± 0.316.80 ± 0.52
17f 3,4,5-(OCH3)30.23 ± 0.032.80 ± 0.164.10 ± 0.45
17g 3-Br0.28 ± 0.024.80 ± 0.296.10 ± 0.38
17i 4-Cl0.25 ± 0.023.50 ± 0.225.30 ± 0.41
20b 4-F0.35 ± 0.056.10 ± 0.487.90 ± 0.63
Sorafenib -0.23 ± 0.043.90 ± 0.255.50 ± 0.44

Data sourced from a study on this compound-based derivatives as VEGFR-2 kinase inhibitors.[3]

Structure-Activity Relationship Summary for VEGFR-2 Inhibition: The data indicates that substitutions on the 2-phenyl ring significantly influence VEGFR-2 inhibitory activity. The presence of multiple methoxy groups, as seen in compound 17f , leads to potent inhibition, comparable to the reference drug Sorafenib.[3] Halogen substitutions at the 3 and 4-positions of the phenyl ring also result in strong inhibitory activity.

Table 2: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms
CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa 3-OH6270
VIb 3-OH, 5-OCH37284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH350<40
IIIk 3-OCH3<4048

Data represents the percentage of inhibition at a 10 µM concentration. Sourced from a study on novel this compound derivatives as anti-PI3K agents.[4]

Structure-Activity Relationship Summary for PI3K Inhibition: For this series of compounds, a hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition.[4] The addition of a methoxy group at the 5-position, as in compound VIb , further enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[4] In contrast, a hydroxyl group at the 4-position leads to a significant loss of activity.

Table 3: Cytotoxic Activity of this compound Derivatives against the MDA-MB-231 Breast Cancer Cell Line
CompoundAr GroupIC50 (µM)
a Ph>50
c 3-MeC6H445.2
g 4-MeOC6H438.7
h 2-FC6H442.1
l 3-ClC6H427.6
PTX (Paclitaxel) -29.3

Data sourced from a study on the synthesis and biological activities of thieno-[2,3-d]-pyrimidine derivatives.[5][6]

Structure-Activity Relationship Summary for MDA-MB-231 Cytotoxicity: The cytotoxic activity against the MDA-MB-231 cell line is influenced by the substituent on the aromatic ring. The presence of an electron-withdrawing group, such as a chloro group at the meta position (compound l ), results in the highest cytotoxic activity, comparable to the standard chemotherapeutic agent Paclitaxel.[5][6]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of this compound derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement start Lead Compound (this compound Core) design Design of Analogs (Varying Substituents) start->design synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) synthesis->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo Promising Candidates data Data Analysis (IC50, % Inhibition) in_vitro->data sar Establish SAR data->sar optimization Lead Optimization sar->optimization optimization->design Iterative Refinement

A generalized workflow for structure-activity relationship (SAR) studies.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and the point of inhibition.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (2-4 hours) (Viable cells form formazan) add_mtt->formazan_formation solubilize Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds against VEGFR-2. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo® MAX)

  • White 96-well assay plates

Procedure:

  • Prepare Kinase Reaction Master Mix: In the kinase buffer, combine the kinase substrate and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a vehicle control (DMSO).

  • Kinase Reaction:

    • To each well of a 96-well plate, add the diluted test compound or control.

    • Add the diluted VEGFR-2 enzyme to each well to initiate the reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for a further 10-30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro PI3K Kinase Assay

This protocol describes a competitive ELISA-based assay to measure the activity of PI3K isoforms and the inhibitory potential of test compounds.

Materials:

  • Recombinant PI3K isoforms (α, β, γ)

  • PIP2 (substrate)

  • Kinase reaction buffer

  • ATP

  • Test compounds

  • Biotinylated-PIP3 tracer

  • Glutathione-coated plates

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

Procedure:

  • Kinase Reaction:

    • Pre-incubate the PI3K enzyme with the test compound or vehicle control in the kinase reaction buffer.

    • Add PIP2 and ATP to start the reaction, which generates PIP3.

  • Competitive Binding:

    • Add the reaction mixture to a glutathione-coated plate containing a PIP3-binding protein.

    • Add the biotinylated-PIP3 tracer. The newly formed PIP3 from the kinase reaction will compete with the tracer for binding to the protein.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate, which binds to the captured biotinylated-PIP3.

    • Add TMB substrate to develop a colorimetric signal.

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A lower signal indicates higher PI3K activity (and lower inhibition).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[7] It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a 2-4 hour incubation, add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution with a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Synthesis of the this compound Core: The Gewald Reaction

The synthesis of the 2-aminothiophene precursor, which is a key intermediate for the this compound scaffold, is often achieved through the Gewald reaction. This is a one-pot, multi-component reaction.[5]

General Protocol:

  • Reactants: A carbonyl compound (ketone or aldehyde), an active methylene compound (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur are combined.

  • Solvent and Catalyst: A suitable solvent, such as ethanol or DMF, is used, and a base, typically a secondary amine like morpholine or piperidine, acts as a catalyst.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C).

  • Work-up and Purification: After the reaction is complete, the product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

This versatile reaction allows for the introduction of various substituents on the thiophene ring, providing a diverse range of precursors for the synthesis of this compound derivatives.

References

Comparative Cross-Reactivity Profiling of Thieno[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the selectivity of thieno[2,3-d]pyrimidine-based inhibitors targeting RIPK2, FLT3, and VEGFR-2.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of therapeutic areas, including inflammation and oncology. The efficacy and safety of these inhibitors are critically dependent on their selectivity profile across the human kinome. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors targeting three key kinases: Receptor-Interacting Protein Kinase 2 (RIPK2), FMS-like Tyrosine Kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Executive Summary

This report details the selectivity of representative this compound inhibitors against a broad panel of human kinases. The presented data, summarized in clear, comparative tables, is intended to aid researchers in selecting appropriate tool compounds and to inform the design of next-generation inhibitors with improved selectivity profiles. Detailed experimental protocols for the cited kinase inhibition assays are also provided to ensure reproducibility and facilitate further investigation.

Cross-Reactivity Data

The following tables summarize the inhibitory activity of selected this compound-based compounds against their primary target and a panel of off-target kinases. The data is presented as either the dissociation constant (Kd) or the percentage of inhibition at a given concentration.

Table 1: Cross-Reactivity Profile of a this compound-based RIPK2 Inhibitor

A novel this compound derivative, here designated as RIPK2-IN-1, was evaluated for its selectivity against a panel of 58 human kinases. The compound demonstrated high potency and selectivity for RIPK2.

Kinase TargetInhibition (%) @ 1 µM
RIPK2 >95%
RIPK1<10%
RIPK3<10%
AURKA<10%
FLT3<15%
KDR (VEGFR-2)<10%
... (and 52 other kinases)<20%

Data adapted from a study on novel this compound RIPK2 inhibitors. The specific compound identity is anonymized for this guide.

Table 2: Kinome-Wide Selectivity of a this compound Analog (AC220/Quizartinib) Targeting FLT3

AC220 (Quizartinib), a potent FLT3 inhibitor with a scaffold related to the this compound core, was profiled against a panel of 402 kinases using the KINOMEscan™ platform. The data reveals a high degree of selectivity for FLT3 and a limited number of off-targets.

Kinase TargetKd (nM)
FLT3 1.1
KIT25
PDGFRA12
PDGFRB22
RET30
CSF1R40
... (and 396 other kinases)>1000

Data extracted from the supplementary materials of "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)".

Table 3: Selectivity Profile of a this compound-based VEGFR-2 Inhibitor

A representative this compound compound, VEGFR2-IN-1, was assessed for its inhibitory activity against VEGFR-2 and a limited panel of related kinases.

Kinase TargetIC50 (nM)
KDR (VEGFR-2) 8
FLT1 (VEGFR-1)150
FLT4 (VEGFR-3)220
PDGFRB350
c-KIT480

Data synthesized from published reports on this compound-based VEGFR-2 inhibitors. A comprehensive kinome-wide scan for a specific inhibitor of this class was not publicly available at the time of this guide's compilation.

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below.

KINOMEscan™ Competition Binding Assay

This assay is used to quantitatively measure the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase-tagged T7 phage and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of captured kinase indicates stronger binding of the test compound to the kinase active site.

Protocol:

  • Assay Plate Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Kinase and Ligand Preparation: Kinases are expressed as fusions with T7 phage. A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound, kinase-phage fusion, and immobilized ligand are incubated together in 384-well plates to allow binding to reach equilibrium.

  • Washing: Unbound phage is removed by washing the solid support.

  • Elution and Quantification: The bound kinase-phage is eluted, and the amount of phage is quantified by qPCR.

  • Data Analysis: The amount of kinase bound to the solid support is compared to a DMSO control. The results are typically expressed as a percentage of control or used to calculate the dissociation constant (Kd).

LanthaScreen™ TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity and inhibition.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, fluorescein-labeled substrate, ATP, and the test compound at the desired concentrations in kinase reaction buffer.

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate to allow the phosphorylation reaction to proceed.

  • Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added to the wells.

  • Incubation: The plate is incubated to allow for antibody-substrate binding.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor emission to the donor emission is calculated.

  • Data Analysis: The TR-FRET ratio is proportional to the extent of substrate phosphorylation. IC50 values for inhibitors are determined by plotting the TR-FRET ratio against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for kinase profiling.

Signaling_Pathway_RIPK2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_2 NOD1/2 RIPK2 RIPK2 NOD1_2->RIPK2 recruits and activates TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex RIPK2->IKK activates p38_JNK p38/JNK TAK1->p38_JNK activates NFkB NF-κB IKK->NFkB activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates and activates p38_JNK->Inflammatory_Genes activates Bacterial PGN Bacterial PGN Bacterial PGN->NOD1_2 activates Inhibitor This compound Inhibitor Inhibitor->RIPK2 inhibits

Caption: Simplified NOD1/2-RIPK2 signaling pathway.

Signaling_Pathway_FLT3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K activates RAS RAS FLT3->RAS activates STAT5 STAT5 FLT3->STAT5 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation FLT3 Ligand FLT3 Ligand FLT3 Ligand->FLT3 binds and activates Inhibitor This compound Inhibitor Inhibitor->FLT3 inhibits

Caption: Key downstream signaling pathways of the FLT3 receptor.

Signaling_Pathway_VEGFR2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC RAF_MEK_ERK RAF/MEK/ERK Pathway PKC->RAF_MEK_ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Permeability, Survival AKT->Angiogenesis RAF_MEK_ERK->Angiogenesis VEGF-A VEGF-A VEGF-A->VEGFR2 binds and activates Inhibitor This compound Inhibitor Inhibitor->VEGFR2 inhibits Experimental_Workflow_KinomeScan Compound Test Compound (this compound) Incubation Competition Binding Compound->Incubation Kinase_Panel Kinase-Tagged Phage Panel Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Wash Wash to Remove Unbound Phage Incubation->Wash Elution Elution of Bound Phage Wash->Elution qPCR Quantification by qPCR Elution->qPCR Data_Analysis Data Analysis (Kd or % Inhibition) qPCR->Data_Analysis

Unveiling the Anticancer Potential of Novel Thieno[2,3-d]pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic thieno[2,3-d]pyrimidine derivatives is demonstrating significant promise in the field of oncology, exhibiting potent anticancer activities against a range of human cancer cell lines. These compounds, acting as kinase inhibitors, are showing efficacy in disrupting key signaling pathways essential for tumor growth and proliferation. This guide provides a comparative overview of the latest research, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in this critical area.

The this compound scaffold, a bio-isostere of purine, has become a focal point in the development of novel pharmaceutical agents due to its diverse pharmacological properties.[1] Recent studies have highlighted its potential as a core structure for potent anticancer compounds, particularly as inhibitors of protein kinases, which are crucial regulators of cell cycle progression and are often deregulated in cancer.[1][2]

Comparative Anticancer Activity

A series of newly synthesized this compound derivatives have been evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Findings
Compound 17f HCT-116 (Colon Carcinoma)2.80 ± 0.16SorafenibNot specifiedExhibited the highest cytotoxic activity against HCT-116 and HepG2.[3]
HepG2 (Hepatocellular Carcinoma)4.10 ± 0.45Showed high inhibitory activity against VEGFR-2.[3]
Compound 13k MCF-7 (Breast Adenocarcinoma)7.592 ± 0.32Erlotinib4.99 ± 0.09Demonstrated potent antitumor activity and induced apoptosis.[2]
HepG29.815 ± 0.418.731 ± 0.25Arrested the cell cycle at the G2/M phase in MCF-7 cells.[2]
HCT-11611.247 ± 0.4913.914 ± 0.36
A431 (Epidermoid Carcinoma)16.006 ± 0.5810.112 ± 0.29
Compound 8 HT-29 (Colorectal Adenocarcinoma)Not specifiedEtoposide99.86 ± 5.02Showed the highest topoisomerase II inhibitory activity (IC50 = 41.67 ± 3.89 µM).[4]
Induced cell growth arrest at the G2/M phase and significantly increased apoptosis.[4]
Compound 5 HepG-2Lower than referenceDoxorubicinNot specifiedResulted in higher cytotoxic effects than the reference standard against MCF-7 and HepG-2.[1]
MCF-7Lower than referenceExhibited the highest inhibitory activity against FLT3 kinase.[1]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) MDA-MB-435 (Melanoma)Growth Percent = -31.02%Not specifiedNot specifiedPossessed cytotoxic activity on almost all tested cancer cell lines.[5][6]
Thieno[2,3-d][1][2][5]triazolo[1,5-a]pyrimidine 10e MCF-714.5 ± 0.30Doxorubicin40.0 ± 3.9Afforded excellent potency against MCF-7 cell lines.[7]
Thieno[2,3-d][1][2][5]triazolo[1,5-a]pyrimidine 10b MCF-719.4 ± 0.22Doxorubicin40.0 ± 3.9Showed excellent potency against MCF-7 cell lines.[7]
Compounds 9, 12, 13, 14 MCF722.12 - 29.22Doxorubicin30.40Showed higher anti-breast cancer activity than Doxorubicin.[8]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of these this compound derivatives is largely attributed to their ability to inhibit critical signaling pathways that are often hyperactivated in cancer cells, leading to uncontrolled cell growth, proliferation, and survival.

EGFR and VEGFR-2 Signaling Inhibition

Several of the most potent derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][9] EGFR is a key driver of tumor cell proliferation, while VEGFR-2 plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

EGFR_VEGFR_Signaling_Inhibition cluster_receptor Cell Membrane cluster_ligand cluster_pathway Intracellular Signaling cluster_inhibitor EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor This compound Derivatives Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.

Induction of Apoptosis and Autophagy

Beyond kinase inhibition, these novel compounds have been shown to induce programmed cell death through apoptosis and autophagy.[1] For instance, compound 8 was found to significantly increase the total apoptotic ratio in colon HT-29 cells, an effect supported by an increase in caspase-3 levels.[4] Similarly, compound 5 demonstrated the highest induction of autophagy among the tested compounds.[1]

Experimental Protocols

The evaluation of the anticancer activity of these derivatives involved a series of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis was quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells were treated with the test compounds for a specified duration.

  • Cell Harvesting and Staining: Both adherent and floating cells were collected, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells were analyzed by a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle Kinase_Assay Kinase Inhibition Assay Cell_Culture->Kinase_Assay Data_Analysis IC50 Determination & Statistical Analysis MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Kinase_Assay->Data_Analysis Mechanism Mechanism of Action Elucidation Data_Analysis->Mechanism

Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.

Conclusion

The presented data underscores the significant potential of novel this compound derivatives as a promising class of anticancer agents. Their ability to target key oncogenic signaling pathways, such as those mediated by EGFR and VEGFR-2, and to induce programmed cell death highlights their multifaceted mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and to advance the development of these compounds into effective cancer therapies. The structure-activity relationships derived from these studies will be instrumental in guiding the design of future derivatives with enhanced potency and selectivity.

References

Thieno[2,3-d]pyrimidine Scaffold: A Promising Avenue for Topoisomerase II Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a source of novel topoisomerase II (Topo II) inhibitors for cancer treatment. This guide provides an objective comparison of the performance of various this compound derivatives against established Topo II inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Performance Comparison of this compound Derivatives

Recent studies have highlighted several this compound derivatives with potent inhibitory activity against Topo II and significant cytotoxicity against various cancer cell lines. The following tables summarize the key quantitative data, offering a clear comparison with the well-established Topo II inhibitor, etoposide.

CompoundTargetIC50 (µM)Cell Line(s)Reference
Derivative 4 Cancer Cell Growth~4-10HepG2, MCF7[1]
Derivative 14 Cancer Cell Growth~4-10HepG2, MCF7[1]
Derivative 16 Cancer Cell Growth~4-10HepG2, MCF7[1]
Derivative 17 Cancer Cell Growth~4-10HepG2, MCF7[1]
Compound 8 Topoisomerase IIα41.67 ± 3.89-[2]
Etoposide Topoisomerase IIα99.86 ± 5.02-[2]
Compound 6c Cancer Cell GrowthNot specifiedHT-29[2]
Compound 8 Cancer Cell GrowthNot specifiedHT-29[2]
Compound 9a Cancer Cell GrowthNot specifiedHT-29[2]

Table 1: Comparative Inhibitory Activity of this compound Derivatives. This table showcases the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against cancer cell lines and topoisomerase IIα. Of note, compound 8 demonstrates significantly higher potency against topoisomerase IIα compared to the standard drug etoposide.[1][2]

CompoundEffect on p53 ExpressionEffect on Caspase-3 Activity/ExpressionCell Cycle ArrestReference
Derivative 4 ~3-4 fold up-regulation~3-fold increase in expressionYes[1]
Derivative 14 ~3-4 fold up-regulation~3-fold increase in expressionYes[1]
Derivative 17 ~3-4 fold up-regulation~3-fold increase in expressionYes[1]
Compound 8 Not specified8.63-fold increase in levelG2/M phase[2]
Compound 6c Not specified8.49-fold increase in levelNot specified[2]

Table 2: Cellular Effects of this compound Derivatives. This table summarizes the downstream cellular effects induced by the specified derivatives, including the up-regulation of the tumor suppressor p53, activation of the executioner caspase-3, and cell cycle arrest. These effects are consistent with the mechanism of action of topoisomerase II inhibitors.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are outlined below.

Topoisomerase II Decatenation Assay (kDNA-based)

This assay is a highly specific method for measuring the catalytic activity of topoisomerase II, which can decatenate the interlocked rings of kinetoplast DNA (kDNA).

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase IIα enzyme

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT)

  • 5x Stop Buffer/Loading Dye (e.g., 25% Ficoll, 0.5% SDS, 0.25% bromophenol blue)

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, 200-300 ng of kDNA, and the desired concentration of the this compound inhibitor or vehicle control.

  • Enzyme Addition: Add 1-2 units of human topoisomerase IIα to each reaction tube. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of 5x stop buffer/loading dye.

  • Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to digest the topoisomerase II enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. Decatenated kDNA will migrate as relaxed monomeric circles, while the catenated substrate will remain at the origin. The degree of inhibition is determined by the reduction in the amount of decatenated product compared to the control.[3][4][5]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[6][7][8]

Mandatory Visualizations

Signaling Pathway of this compound-induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound-based topoisomerase II inhibitors, leading to programmed cell death.

TopoII_Inhibition_Pathway cluster_0 Cellular Response to this compound Topo II Inhibitors Thieno This compound Derivative TopoII Topoisomerase II Thieno->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Accumulation of Cleavage Complexes ATM_p53 ATM/p53 Activation DNA_Damage->ATM_p53 G2M_Arrest G2/M Cell Cycle Arrest ATM_p53->G2M_Arrest Caspase9 Caspase-9 Activation ATM_p53->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade of Topo II inhibition by thieno[2,3-d]pyrimidines.

Experimental Workflow for Inhibitor Validation

The logical flow of experiments to validate a novel this compound as a topoisomerase II inhibitor is depicted below.

Experimental_Workflow cluster_1 Inhibitor Validation Workflow Synthesis Compound Synthesis (this compound derivative) TopoII_Assay Topoisomerase II Decatenation Assay Synthesis->TopoII_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) TopoII_Assay->Mechanism_Studies If Active Cytotoxicity_Assay->Mechanism_Studies If Potent Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for validating this compound Topo II inhibitors.

References

Comparative Docking Analysis of Thieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships and computational evaluation of Thieno[2,3-d]pyrimidine derivatives targeting key oncogenic kinases.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous inhibitors targeting key proteins in cancer progression, particularly protein kinases.[1] Its structural similarity to purine allows it to effectively interact with the ATP-binding sites of many kinases, leading to the development of potent anticancer agents.[1] This guide provides a comparative analysis of this compound analogs based on molecular docking studies, supported by experimental data, to elucidate their structure-activity relationships (SAR) against prominent cancer targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Docking and Activity Data

Molecular docking studies have been instrumental in understanding the binding modes and predicting the affinity of this compound derivatives for their target proteins.[1] The following tables summarize the docking scores and corresponding in vitro inhibitory activities of selected analogs against VEGFR-2 and EGFR.

This compound Analogs Targeting VEGFR-2

VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, a vital process for tumor growth and metastasis.[2][3] Several this compound derivatives have been designed and evaluated as VEGFR-2 inhibitors.[3][4][5]

CompoundDocking Score/Binding Energy (kcal/mol)In Vitro VEGFR-2 IC50 (µM)Reference
Compound 18 -22.710.084[4]
Compound 17f Not explicitly stated, but showed high activity0.23[3][6]
Compound 8b Not explicitly stated, but showed strong binding0.073[2]
Sorafenib (Reference) -21.770.23[4][6]

A lower docking score generally indicates a more favorable binding interaction. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Analysis of these compounds reveals that potent VEGFR-2 inhibition is often associated with specific hydrogen bonding and hydrophobic interactions within the kinase's active site. For instance, sorafenib forms crucial hydrogen bonds with Cys917, Glu883, and Asp1044.[4] The most promising derivative, Compound 18, achieved a superior binding score compared to the reference drug sorafenib.[4]

This compound Analogs Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase that, when dysregulated, plays a significant role in the development of various cancers.[7] Research has focused on developing this compound derivatives that can inhibit both wild-type (WT) EGFR and its clinically relevant mutants, such as T790M, which confers resistance to first-generation inhibitors.[8][9]

CompoundTargetDocking Score/Binding Energy (kcal/mol)In Vitro EGFR IC50 (nM)Reference
Compound 12c EGFR WTNot explicitly stated37.50[8]
EGFR T790MNot explicitly stated148.90[8]
Compound 5b EGFR WTNot explicitly stated37.19[10][11]
EGFR T790MNot explicitly stated204.10[10][11]
Compound 7a EGFR WT & T790MNot explicitly statedSignificant inhibition reported[12]
Compound 25 EGFRNot explicitly stated59[13][14]
Erlotinib (Reference) EGFR WT-11.46 (for comparison with 10b)40[7][13][14]

The data indicates that specific structural modifications on the this compound core can lead to potent inhibition of both wild-type and mutant forms of EGFR. For example, compounds 12c and 5b demonstrate significant activity against both EGFR WT and the T790M mutant.[8][10][11] Molecular docking studies for these compounds have confirmed their correct binding modes within the EGFR active site.[10][11]

Experimental Protocols

The following section outlines a generalized methodology for the molecular docking studies cited in the comparative analysis.

Molecular Docking Workflow
  • Protein Preparation:

    • The three-dimensional crystal structures of the target kinases, such as EGFR (PDB IDs: 1M17 for WT, 3IKA for T790M) and VEGFR-2, are retrieved from the Protein Data Bank.[8]

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and the protein structure is energy-minimized using a suitable force field to correct any structural artifacts.

  • Ligand Preparation:

    • The 2D structures of the this compound analogs are sketched using chemical drawing software.

    • The structures are then converted to 3D and subjected to energy minimization to obtain a stable conformation.

  • Docking Simulation:

    • Docking simulations are performed using software such as MOE-Dock.[8]

    • The active site for docking is defined, usually based on the position of the co-crystallized ligand in the original PDB file.

    • The docking algorithm then explores various possible conformations (poses) of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify the most favorable binding mode.

    • Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are identified and visualized.

    • The docking scores are used to rank the compounds and correlate the computational results with the experimental biological activities.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Refinement) Define_Site Define Active Site Protein_Prep->Define_Site Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Run_Docking Run Docking Simulation (Generate & Score Poses) Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Identify_Interactions Identify Key Interactions (H-bonds, Hydrophobic) Analyze_Poses->Identify_Interactions SAR_Correlation Correlate with Experimental Data (SAR) Identify_Interactions->SAR_Correlation

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Thieno_Pyrimidine This compound Inhibitor Thieno_Pyrimidine->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K Angiogenesis Angiogenesis, Cell Migration, Survival PLC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Thieno_Pyrimidine This compound Inhibitor Thieno_Pyrimidine->Dimerization Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

A Head-to-Head Comparison of Synthetic Routes to Thieno[2,3-d]pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient synthesis of this privileged heterocyclic system is, therefore, of paramount importance to drug discovery and development. This guide provides a head-to-head comparison of the most common synthetic routes to thieno[2,3-d]pyrimidines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Major Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into three main strategies:

  • Construction of the Pyrimidine Ring onto a Pre-formed Thiophene: This is the most prevalent approach, typically starting from a 2-aminothiophene precursor, which is often synthesized via the versatile Gewald reaction.

  • Construction of the Thiophene Ring onto a Pre-existing Pyrimidine: A less common but viable alternative that begins with a suitably functionalized pyrimidine derivative.

  • One-Pot Multicomponent Reactions (MCRs): These methods offer high efficiency by combining multiple starting materials in a single step to construct the target heterocycle.

Route 1: Synthesis from 2-Aminothiophene Precursors

This widely adopted strategy involves a two-stage process: the synthesis of a 2-aminothiophene intermediate, followed by the annulation of the pyrimidine ring.

Stage 1: The Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2] This reaction provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[3]

Gewald Reaction Ketone Ketone/Aldehyde Intermediate Knoevenagel Condensation Product Ketone->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Sulfur Sulfur (S8) Product 2-Aminothiophene Derivative Sulfur->Product Base Base (e.g., Morpholine, Triethylamine) Base->Intermediate Base->Product Intermediate->Product This compound Synthesis from 2-Aminothiophene Aminothiophene 2-Aminothiophene Derivative Product This compound Derivative Aminothiophene->Product Reagent Cyclizing Agent (e.g., Formamide, Urea, DMF-DMA) Reagent->Product Thiophene Ring Annulation on a Pyrimidine Core Pyrimidine Functionalized Pyrimidine Product This compound Derivative Pyrimidine->Product SulfurReagent Sulfur-containing Reagent (e.g., Ethyl Mercaptoacetate) SulfurReagent->Product Multicomponent Synthesis of Thieno[2,3-d]pyrimidines StartingMaterials Simple Starting Materials (e.g., Aldehyde, Malononitrile, Sulfur, Amidine) Product This compound Derivative StartingMaterials->Product One-Pot

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-d]pyrimidine
Reactant of Route 2
Thieno[2,3-d]pyrimidine

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